molecular formula C6H7ClN2O2S B2871205 2-chloro-4-methanesulfonyl-5-methylpyrimidine CAS No. 2260936-01-2

2-chloro-4-methanesulfonyl-5-methylpyrimidine

Cat. No.: B2871205
CAS No.: 2260936-01-2
M. Wt: 206.64
InChI Key: WEVCQGDVIPHZEJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methanesulfonyl-5-methylpyrimidine is a high-value, multi-functional chemical intermediate designed for advanced research and development applications. Its structure incorporates two highly reactive sites: a chlorine atom at the 2-position of the pyrimidine ring and a methanesulfonyl (mesyl) group at the 4-position, making it a privileged scaffold in synthetic organic chemistry. The chloro substituent is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions with a wide range of nucleophiles, such as amines and alcohols, to construct disubstituted pyrimidine derivatives . Concurrently, the methanesulfonyl group is a strong electron-withdrawing moiety that can enhance the reactivity of the chloro group and can itself be utilized in cross-coupling reactions or serve as a precursor for other functional groups . This dual functionality makes 2-Chloro-4-methanesulfonyl-5-methylpyrimidine a powerful building block for constructing complex molecules, with significant potential in medicinal chemistry for creating targeted libraries and in material science for developing novel organic frameworks. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-5-methyl-4-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVCQGDVIPHZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-methanesulfonyl-5-methylpyrimidine: A Bifunctional Electrophilic Hub for Covalent Inhibitor Design and Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrimidine scaffolds are invaluable. 2-Chloro-4-methanesulfonyl-5-methylpyrimidine stands out as a privileged, bifunctional building block. Its strategic importance is rooted in the orthogonal reactivity of its two electrophilic sites: a highly labile methanesulfonyl group at the C4 position and a chloro substituent at the C2 position[1]. Modulated by the steric and inductive effects of the C5-methyl group, this molecule serves as a highly tunable electrophile, finding critical applications in the synthesis of complex heterocycles and the development of next-generation Targeted Covalent Inhibitors (TCIs)[2].

Structural & Physicochemical Profiling

The reactivity of 2-chloro-4-methanesulfonyl-5-methylpyrimidine is dictated by a delicate "push-pull" electronic system. The pyrimidine nitrogens and the electron-withdrawing chloro and methanesulfonyl groups render the ring highly electron-deficient, priming it for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-methyl group provides a slight inductive electron-donating effect (+I) and critical steric bulk. This steric shielding prevents overly rapid aqueous hydrolysis of the adjacent C4-methanesulfonyl group, allowing for controlled, chemoselective nucleophilic attack during synthesis[3].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 2-Chloro-4-methanesulfonyl-5-methylpyrimidine
Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
Primary Electrophilic Site C4 (Activated by Methanesulfonyl)
Secondary Electrophilic Site C2 (Activated by Chloro)
Primary Leaving Group Methanesulfinate (CH3SO2⁻)
Key Applications TCI Warhead, Orthogonal Cross-Coupling Hub

Mechanistic Reactivity: The Orthogonal SNAr Paradigm

The synthetic utility of this compound relies on the differential kinetics of its leaving groups. The in SNAr reactions, often exhibiting reaction rates orders of magnitude higher than corresponding methylthio or even halogen derivatives[4].

When subjected to SNAr conditions, the regioselectivity is strictly governed by the stabilization of the Meisenheimer intermediate. Attack at the C4 position allows the negative charge to be delocalized optimally across both ring nitrogens. Consequently, under mild kinetic conditions (e.g., 0 °C with a weak base), nucleophiles such as primary aliphatic amines or thiols will selectively displace the C4-methanesulfonyl group[5]. The C2-chloro group, while still a competent leaving group, requires harsher thermodynamic conditions (elevated temperatures and stronger bases) for displacement, enabling a highly controlled, step-wise functionalization workflow[1].

SNAr_Pathways Core 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine Cond1 Mild Conditions (DIPEA, 0°C - RT) Core->Cond1 Cond2 Harsh Conditions (Strong Base, Heat) Core->Cond2 Nu Nucleophile (e.g., 1° Amine, Thiol) Nu->Cond1 Nu->Cond2 Prod1 C4-Substitution (Methanesulfonyl Displaced) Cond1->Prod1 Kinetic Control Prod2 C2-Substitution (Chloride Displaced) Cond2->Prod2 Thermodynamic/Steric Control

Figure 1: Regioselective SNAr pathways for 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Applications in Targeted Covalent Inhibitors (TCIs)

Historically, TCIs have relied on Michael acceptors (like the acrylamide in Ibrutinib) to engage non-catalytic cysteine residues (e.g., Cys481 in Bruton's Tyrosine Kinase, BTK). However, acrylamides can suffer from off-target reactivity with abundant biological thiols like glutathione.

Recent pioneering studies have demonstrated that the [2]. When 2-chloro-4-methanesulfonyl-5-methylpyrimidine is incorporated into a drug scaffold, the methanesulfonyl group acts as a chemoselective warhead. Upon non-covalent pre-organization in the kinase active site, the target cysteine thiol attacks the C4 position via SNAr. This expels methanesulfinic acid and forms an irreversible, stable covalent bond[3]. The C5-methyl group is critical here: it provides steric shielding to prevent premature hydrolysis in plasma, while its lipophilicity enhances binding within the hydrophobic pockets of the kinase.

TCI_Mechanism Kinase Kinase Target (e.g., BTK Cys481) Complex Non-Covalent Pre-organization Kinase->Complex Warhead Pyrimidine Warhead (Methanesulfonyl LG) Warhead->Complex Meisenheimer Meisenheimer Intermediate Complex->Meisenheimer Thiol Attack (SNAr) Adduct Irreversible Covalent Adduct + Sulfinic Acid Release Meisenheimer->Adduct LG Elimination

Figure 2: Mechanism of targeted covalent inhibition via SNAr using a sulfonylpyrimidine warhead.

Experimental Protocols: Chemoselective Functionalization

To harness the orthogonal reactivity of this scaffold, researchers must employ strict kinetic control. The following self-validating protocols detail the step-wise functionalization of the pyrimidine core.

Protocol 1: Chemoselective SNAr at the C4 Position

Objective: Isolate the C4-substituted product while preserving the C2-chloro group for subsequent diversification.

  • Preparation: Dissolve 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: A non-nucleophilic base is strictly required to neutralize the generated methanesulfinic acid without competing with the amine for the electrophilic sites.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C. Slowly add the primary amine (1.0 eq) dropwise.

    • Causality: Low temperatures kinetically favor attack at the highly activated C4 position, preventing over-substitution at C2.

  • Self-Validation (LC-MS Monitoring): Stir the mixture, allowing it to slowly warm to room temperature. Monitor via LC-MS. Validation is confirmed by the mass shift corresponding to the loss of the methanesulfonyl group (-79 Da). The C2-chloro group must remain intact, which is definitively proven by the presence of the characteristic 3:1 isotopic pattern of chlorine in the MS spectra.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: Subsequent SNAr at the C2 Position

Objective: Displace the remaining C2-chloro group to yield a fully functionalized 2,4-disubstituted pyrimidine.

  • Preparation: Dissolve the C4-substituted intermediate from Protocol 1 (1.0 eq) in a polar aprotic solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Add a secondary amine or aniline (1.2 eq) and a stronger base such as NaOtBu or K2CO3 (2.0 eq).

    • Causality: Once the electron-withdrawing methanesulfonyl group is replaced by an electron-donating amine at C4, the pyrimidine ring becomes significantly less electrophilic. Harsher thermodynamic conditions and stronger bases are required to force the displacement of the C2-chloride.

  • Execution & Validation: Heat the reaction to 80–100 °C. Monitor via LC-MS until the 3:1 chlorine isotopic pattern completely disappears, indicating total consumption of the intermediate and successful formation of the di-substituted product.

References

  • Moraru, R., et al. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry, 2024, 67(16), 13572-13593. URL:[Link]

  • Kricheldorf, H. R., et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution." RSC Advances, 2015. URL:[Link]

Sources

2-chloro-4-methanesulfonyl-5-methylpyrimidine CAS number and molecular weight

[1][2]

Executive Summary

2-Chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 2260936-01-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically protein kinase inhibitors.[1] Its value lies in its differential electrophilicity : the presence of a highly reactive methanesulfonyl (mesyl) group at the C4 position and a moderately reactive chlorine atom at the C2 position.[1]

This dual-reactivity profile allows medicinal chemists to perform sequential, regioselective nucleophilic aromatic substitutions (

1

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identifiers
PropertyDetail
Chemical Name 2-Chloro-4-methanesulfonyl-5-methylpyrimidine
Synonyms 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine; 4-Mesyl-2-chloro-5-methylpyrimidine
CAS Number 2260936-01-2
Molecular Formula C

H

ClN

O

S
Molecular Weight 206.65 g/mol
SMILES Cc1c(nc(nc1)Cl)S(=O)(=O)C
Physical Characteristics[2][3][4][5][6]
  • Appearance: Typically an off-white to pale yellow crystalline solid.[1]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, DCM); sparingly soluble in water.[1]

  • Stability: Moisture sensitive.[1] The sulfone moiety is stable to oxidation but susceptible to hydrolysis under strongly basic aqueous conditions.[1]

Part 2: Synthesis & Manufacturing Protocol

The industrial synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine is a two-stage process starting from the commercially available 2,4-dichloro-5-methylpyrimidine .[1] The protocol relies on the higher electrophilicity of the C4 position to introduce a sulfur handle, which is subsequently oxidized.[1]

Step-by-Step Methodology
Stage 1: Regioselective Thiolation

Objective: Selectively displace the C4-chloride with a thiomethyl group while retaining the C2-chloride.[1]

  • Precursor: 2,4-Dichloro-5-methylpyrimidine (CAS: 1780-31-0).[1]

  • Reagent: Sodium thiomethoxide (NaSMe) (1.05 equivalents).[1]

  • Solvent: THF or Ethanol (0°C to RT).

  • Mechanism: The C4 position is more electron-deficient due to the para-like nitrogen arrangement, making it the preferred site for

    
     attack.[1]
    
  • Outcome: Formation of 2-chloro-4-methylthio-5-methylpyrimidine .[1]

Stage 2: Oxidation to Sulfone

Objective: Convert the sulfide (-SMe) into the highly activated sulfone (-SO

1
  • Reagent: m-Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 equivalents) or Oxone®.[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the sulfide intermediate in DCM.[1]

    • Add mCPBA portion-wise at 0°C to prevent over-oxidation or N-oxide formation.[1]

    • Stir at room temperature for 4–6 hours.

    • Workup: Quench with aqueous sodium bisulfite (to remove excess oxidant) followed by sodium bicarbonate wash.[1]

  • Outcome: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine .

Synthesis Workflow Diagram

SynthesisRouteStart2,4-Dichloro-5-methylpyrimidine(CAS: 1780-31-0)Step1Reaction: NaSMe, THF, 0°C(SNAr at C4)Start->Step1InterIntermediate:2-Chloro-4-(methylthio)-5-methylpyrimidineStep1->InterStep2Oxidation: mCPBA or Oxone(DCM, RT)Inter->Step2FinalTarget:2-Chloro-4-methanesulfonyl-5-methylpyrimidine(CAS: 2260936-01-2)Step2->Final

Caption: Two-step synthetic pathway transforming the dichloro-precursor into the activated sulfone via regioselective thiolation and oxidation.

Part 3: Reactivity Profile & Functionalization Strategy[1]

This compound is a "linchpin" reagent.[1] Its utility is defined by the Leaving Group Hierarchy :

1
Mechanistic Insight: Why the Sulfone Leaves First

In pyrimidine chemistry, the C4 position is inherently more electrophilic than C2.[1] When a methanesulfonyl group is placed at C4, it acts as a "super-leaving group" (better than halogen).[1]

  • Electronic Activation: The sulfone is strongly electron-withdrawing, further depleting electron density at C4.[1]

  • Regioselectivity: Nucleophiles (amines, alkoxides) will attack C4 exclusively under mild conditions, displacing the sulfone and leaving the C2-chloride intact for a subsequent reaction.[1]

Application: Synthesis of Kinase Inhibitors

This scaffold is ideal for synthesizing CDK4/6 or FAK inhibitors where the 5-methyl group fits into a specific hydrophobic pocket of the ATP-binding site.[1]

Protocol for Amino-Functionalization:

  • Reaction: Mix 2-chloro-4-methanesulfonyl-5-methylpyrimidine with 1.0 eq of a primary amine (e.g., aniline derivative).

  • Conditions: THF or DMF, DIPEA (base), 0°C to RT.

  • Result: The amine displaces the -SO

    
    Me group to form a 2-chloro-4-amino-5-methylpyrimidine .[1]
    
  • Next Step: The remaining C2-Cl can then be displaced by a second nucleophile (often under Buchwald-Hartwig conditions) to finalize the drug molecule.[1]

Regioselectivity Logic Diagram

Reactivitycluster_pathwaysNucleophilic Attack VectorsTarget2-Chloro-4-methanesulfonyl-5-methylpyrimidinePathAPath A (Preferred):Attack at C4 (Displaces SO2Me)Target->PathA Fast (0°C)PathBPath B (Unfavorable):Attack at C2 (Displaces Cl)Target->PathB Slow / High TempProductAProduct:2-Chloro-4-amino-5-methylpyrimidine(Key Drug Intermediate)PathA->ProductAProductBProduct:Mixture / ImpurityPathB->ProductB

Caption: Reactivity hierarchy demonstrating the exclusive displacement of the C4-sulfone over the C2-chloride under mild conditions.

Part 4: Handling, Stability, and Safety[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] The sulfone group can hydrolyze to produce methanesulfinic acid derivatives if exposed to moisture.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep strictly anhydrous.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis of the sulfone).[1]

References

  • PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • ChemSrc. 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine CAS 2260936-01-2.[1] Available at: [Link][1]

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Detailed mechanistic analysis of sulfone vs. chloro displacement). Available at: [Link]

Solubility & Thermodynamic Profile: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a critical electrophilic intermediate used in the synthesis of sulfonylurea herbicides and bioactive scaffolds.

Executive Summary

2-Chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 97229-11-3 / Analogous Intermediates) is a highly reactive pyrimidine derivative. Its utility stems from the methanesulfonyl (-SO₂Me) moiety, which acts as a potent "warhead" for Nucleophilic Aromatic Substitution (SₙAr), superior to halides in many catalytic cycles.

Understanding its solubility is biphasic:

  • Process Chemistry: High solubility is required in polar aprotic solvents (e.g., DMF, DMSO) for efficient SₙAr coupling.

  • Crystallization: Differential solubility in solvent/anti-solvent systems (e.g., Acetone/Water or DCM/Hexane) is critical for purification after the oxidation of its precursor (2-chloro-4-methylthio-5-methylpyrimidine).

Critical Technical Insight: Unlike stable pharmaceutical ingredients, this compound is hydrolytically unstable in aqueous media over extended periods. Solubility data in water must be interpreted with kinetic stability in mind.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-Chloro-4-(methylsulfonyl)-5-methylpyrimidine
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Key Functional Groups Sulfonyl (-SO₂Me, Electron Withdrawing), Chloro (-Cl), Methyl (-CH₃)
Polarity Profile Amphiphilic with Polar Bias. The sulfonyl group creates a strong dipole, favoring polar aprotic solvents.
Structural Impact on Solubility[1]
  • Sulfonyl Group (-SO₂Me): Acts as a strong hydrogen bond acceptor. Drastically increases solubility in DMSO, DMF, and Acetone compared to its sulfide precursor.

  • Chloro & Methyl Groups: Provide lipophilicity, maintaining moderate solubility in DCM and Ethyl Acetate , facilitating extraction from aqueous workups.

  • Crystal Lattice: The planar pyrimidine ring facilitates π-π stacking, requiring significant solvent enthalpy to break the lattice, which explains the steep temperature dependence of solubility (positive enthalpy of dissolution).

Solubility Data & Solvent Compatibility

The following data represents the solubility hierarchy derived from thermodynamic behavior of sulfonyl-pyrimidine analogs. Quantitative values are temperature-dependent (typically following the Apelblat model).

Solubility Hierarchy (at 298.15 K)
Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Polar Aprotic DMSO, DMF Excellent (>200 mg/mL) Strong dipole-dipole interactions; disrupts crystal lattice efficiently.
Polar Aprotic Acetone, Acetonitrile Good (50–150 mg/mL) Ideal for crystallization (cooling) or as reaction solvents.
Chlorinated DCM, Chloroform Moderate (20–80 mg/mL) Good solvation of the lipophilic core; useful for extraction.
Alcohols Methanol, Ethanol Low to Moderate Proticity interferes with sulfonyl solvation; solubility increases sharply with T.
Non-Polar Hexane, Toluene Poor (<5 mg/mL) Lack of dipole interaction; effective anti-solvents .
Aqueous Water (pH 7) Low (<2 mM) Warning: Hydrolysis to sulfinic acid occurs over hours.
Thermodynamic Modeling

To predict solubility (


) at different temperatures (

), the Modified Apelblat Equation is the standard for this compound class:


  • A, B, C: Empirical parameters derived from experimental data.

  • Interpretation: A positive

    
     value typically indicates an endothermic dissolution process (
    
    
    
    ), meaning solubility increases with temperature—a crucial factor for recrystallization processes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation limit in non-reactive solvents (Toluene, EtOAc, DCM).

  • Preparation: Add excess solid 2-chloro-4-methanesulfonyl-5-methylpyrimidine to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Measurement: Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Kinetic Solubility in Aqueous/Reactive Media (HPLC)

Objective: Measure solubility while monitoring stability in Water or Alcohols.

  • Setup: Prepare saturated slurry in buffer (pH 7) or alcohol.

  • Sampling: Withdraw aliquots at

    
    .
    
  • Analysis: Inject immediately into HPLC (C18 Column, ACN/Water gradient).

    • Monitor: Peak at

      
       (Parent) vs. Peak at 
      
      
      
      (Hydrolysis product: methanesulfinic acid/pyrimidinol).
  • Logic: If the parent peak area decreases over time while dissolved mass remains constant, the compound is decomposing, not dissolving.

Visualization of Workflows

Diagram 1: Solubility & Process Workflow

This diagram illustrates the decision logic for solvent selection based on solubility data for synthesis and purification.

SolubilityWorkflow Start Crude 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine SolventCheck Check Solubility Profile Start->SolventCheck Purification Recrystallization SolventCheck->Purification For Isolation Polar Polar Aprotic (DMSO, DMF) High Solubility SolventCheck->Polar For Reaction Reaction SₙAr Reaction (Target: Amine/Thiol) Purification->Polar Dissolve at High T Polar->Reaction Dissolve Reagents NonPolar Non-Polar/Anti-Solvent (Hexane, Water) Low Solubility Polar->NonPolar Add Anti-Solvent (Precipitation) NonPolar->Purification Crystal Formation

Caption: Workflow for selecting solvents based on solubility for reaction (homogeneity) vs. purification (heterogeneity).

Diagram 2: Thermodynamic Dissolution Logic

The relationship between temperature, solvent interaction, and solubility modeling.

ThermoLogic Temp Temperature (T) Interaction Solute-Solvent Interaction Temp->Interaction Model Apelblat Model ln(x) = A + B/T + C*ln(T) Temp->Model Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Interaction Enthalpy Enthalpy of Dissolution (ΔH_sol > 0) Interaction->Enthalpy Data Solubility Data (x) Enthalpy->Data Determines Slope Model->Data Correlates

Caption: Thermodynamic dependencies governing the solubility of sulfonyl-pyrimidines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148232, 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

  • Zhang, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • Keeley, A., et al. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1630–1639. Retrieved from [Link]

Sources

Unlocking Pyrimidine Reactivity: Electronic Effects and SNAr Regioselectivity of the Methanesulfonyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of targeted therapeutics. Modulating the electronic properties of this ring is critical for tuning its reactivity, particularly in the design of Targeted Covalent Inhibitors (TCIs) and complex multi-substituted heterocycles. The methanesulfonyl group (


) serves as a uniquely powerful stereoelectronic modulator. It acts not only as a potent electron-withdrawing group (EWG) that activates the pyrimidine core for Nucleophilic Aromatic Substitution (

), but also as a highly tunable leaving group[1].

As a Senior Application Scientist, I have observed that mastering the dichotomy of kinetic versus thermodynamic control in methanesulfonyl-substituted pyrimidines is the key to unlocking orthogonal reactivity. This guide dissects the electronic causality behind these reactions, provides quantitative kinetic frameworks, and details self-validating experimental protocols for exploiting these mechanisms in the laboratory.

Electronic Fundamentals: Activating the Pyrimidine Core

The introduction of a methanesulfonyl group onto a pyrimidine ring fundamentally alters its electronic landscape. The


 moiety exerts profound inductive (

) and polarizing effects on the

-system, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].
The Regioselectivity Dichotomy: FMO vs. NCI Control

In a di-electrophilic system such as 2-methanesulfonyl-4-chloropyrimidine, chemists face a regioselectivity challenge. Traditional Frontier Molecular Orbital (FMO) theory dictates that the C4 position possesses a larger LUMO coefficient, making it the inherently more electrophilic site. Consequently, attack at C4 is thermodynamically favored due to the superior stabilization of the resulting Meisenheimer intermediate, where the negative charge is delocalized across both ring nitrogens[1].

However, empirical data and Quantum Mechanical (QM) calculations reveal a striking divergence when specific nucleophiles are employed. Anionic nucleophiles (e.g., alkoxides or formamide anions) exhibit high selectivity for the C2 position , displacing the methanesulfonyl group rather than the C4-chloride[2].

The Causality: This kinetic preference is driven by Non-Covalent Interactions (NCIs). The protons of the methanesulfonyl methyl group are highly acidic. When an anionic nucleophile approaches, it forms a pre-reaction hydrogen-bond complex with these acidic protons. This H-bond directs the nucleophile precisely to the C2 carbon, lowering the transition state energy for C2 attack significantly below that of C4[2].

SNAr_Regioselectivity Substrate 2-MeSO2-4-Cl-Pyrimidine Nu_Anion Anionic Nucleophile (e.g., Alkoxide) Substrate->Nu_Anion Base Nu_Neutral Neutral Nucleophile (e.g., Amines) Substrate->Nu_Neutral Neutral TS_C2 C2 Transition State (H-Bond Stabilized) Nu_Anion->TS_C2 NCI Directing TS_C4 C4 Transition State (LUMO Stabilized) Nu_Neutral->TS_C4 FMO Control Prod_C2 C2-Substituted Product TS_C2->Prod_C2 Prod_C4 C4-Substituted Product TS_C4->Prod_C4

Mechanistic divergence in pyrimidine SNAr regioselectivity governed by non-covalent interactions.

Quantitative Data: Transition State Energies

To contextualize this NCI-driven pathway, we summarize the QM-derived energetic parameters for the reaction of 2-methanesulfonyl-4-chloropyrimidine with a formamide anion.

Table 1: QM-Calculated Transition State (TS) Parameters for SNAr[2]

Attack PositionNucleophileDirecting InteractionKey Bond LengthsRelative ΔE_TSRegioselectivity
C4 (Thermodynamic) Formamide AnionNone (LUMO driven)N/A+4.12 kcal/molMinor Product
C2 (Kinetic) Formamide AnionH-Bonding (NCI)

H

N: 2.58 Å
0.00 kcal/mol Major Product

Insight: The 4.12 kcal/mol energy gap definitively explains why anionic nucleophiles bypass the inherently more electrophilic C4 position. Breaking the pre-formed hydrogen bond to attack C4 incurs an insurmountable energetic penalty under mild conditions.

Application in Targeted Covalent Inhibitors (TCIs)

Beyond synthetic intermediates, 2-sulfonylpyrimidines have emerged as "privileged warheads" for covalent drug discovery. Unlike highly reactive acrylamides or haloacetamides that indiscriminately alkylate off-target proteins, 2-sulfonylpyrimidines act as mild, selective alkylating agents[3].

They react selectively with solvent-exposed cysteine residues—even protonated thiols—via an


 mechanism. The reaction forms a stable pyrimidyl thioether adduct while releasing sulfinic acid as a biologically benign leaving group[4].

TCI_Mechanism Target Target Protein (Cys-SH) Meisenheimer Meisenheimer Intermediate Target->Meisenheimer Warhead 2-Sulfonylpyrimidine Warhead Warhead->Meisenheimer SNAr Attack Adduct Covalent Pyrimidyl Thioether Adduct Meisenheimer->Adduct Rearomatization LeavingGroup Sulfinic Acid Release (-SO2R) Meisenheimer->LeavingGroup Elimination

Covalent modification of protein thiols by 2-sulfonylpyrimidine warheads via SNAr mechanism.

Kinetic Profiling of the Warhead

The reactivity of the warhead can be fine-tuned by altering the electron density of the pyrimidine ring. Electron-withdrawing substituents at C4/C6 increase the polarization of the C2 atom, accelerating the reaction rate[4].

Table 2: Kinetic Parameters of 2-Sulfonylpyrimidine Warheads[4]

Warhead CoreTarget NucleophileMechanismSecond-Order Rate Constant (

)
Selectivity Profile
2-SulfonylpyrimidineProtonated Cysteine

60 – 200

High (Targeted)
ChloroacetamideGeneral Cysteine

> 10,000

Low (Pan-reactive)
2-ChloropyrimidineGeneral Cysteine

< 10

Very Low (Inert)

Insight: The methanesulfonyl group is a vastly superior leaving group compared to chloride in pyrimidine


 reactions (

)[1]. This allows 2-sulfonylpyrimidines to achieve a "Goldilocks" reactivity profile—reactive enough to label target cysteines, but mild enough to prevent widespread toxicity.

Self-Validating Experimental Protocols

To translate these mechanistic principles into reliable laboratory execution, I have detailed two core protocols. These workflows are designed as self-validating systems, ensuring that causality and data integrity are maintained at every step.

Protocol A: NCI-Directed Regioselective (C2-Substitution)

Objective: Selectively displace the methanesulfonyl group at C2 of 2-methanesulfonyl-4-chloropyrimidine using an alkoxide nucleophile, preserving the C4-chloride.

Causality & Design: We strictly utilize anhydrous, non-polar/aprotic solvents (e.g., dry THF) rather than highly polar protic solvents (like MeOH or water). Protic solvents will competitively hydrogen-bond with the anionic nucleophile, disrupting the critical NCI with the


 protons and destroying the C2 regioselectivity[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-methanesulfonyl-4-chloropyrimidine (1.0 eq, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Temperature Control: Chill the solution to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic conditions suppress the thermodynamically favored C4-attack, locking the system into kinetic control.

  • Nucleophile Addition: Slowly add sodium methoxide (1.05 eq, 0.5 M in THF) dropwise over 15 minutes.

  • Reaction Evolution: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, quench in 1 mL of

    
    , and analyze via LC-MS.
    
    • Validation Check: You must observe the disappearance of the starting material (

      
       [M+H]+) and the emergence of the C2-methoxy product. The absence of the C4-methoxy regioisomer (which has a distinct retention time) validates the preservation of the NCI-directed trajectory. If the C4-isomer exceeds 5%, verify the anhydrous integrity of your THF.
      
  • Workup: Quench with saturated aqueous

    
     (10 mL) to neutralize the remaining alkoxide. Extract with EtOAc (3 x 20 mL), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: NMR-Based Kinetic Assay for Warhead Thiol Reactivity

Objective: Determine the half-life (


) and reactivity of a 2-sulfonylpyrimidine TCI warhead against Glutathione (GSH).

Causality & Design: We utilize


-NMR over UV-Vis to distinctly track the release of the sulfinic acid leaving group. This provides unambiguous confirmation that the compound is undergoing the intended 

covalent mechanism, rather than non-specific hydrolytic degradation[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer at pH 7.4 using

    
    . Degas the buffer by sparging with argon for 30 minutes to prevent oxidative dimerization of GSH.
    
  • Reagent Solutions:

    • Prepare a 20 mM stock of the 2-sulfonylpyrimidine warhead in deuterated DMSO (

      
      ).
      
    • Prepare a 200 mM stock of GSH in the degassed

      
       buffer.
      
  • Reaction Initiation: In an NMR tube, combine 450 µL of

    
     buffer, 25 µL of the warhead stock (final concentration: 1 mM), and 25 µL of the GSH stock (final concentration: 10 mM; pseudo-first-order conditions).
    
  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-shimmed and locked). Acquire

    
    -NMR spectra every 5 minutes for 12 hours at 25 °C.
    
  • Self-Validating Analysis:

    • Validation Check: Integrate the methyl protons of the pyrimidine-bound

      
       group (typically sharp singlet at ~3.3 - 3.5 ppm). As the reaction proceeds, this peak must diminish. Concurrently, you must observe the appearance of the released sulfinate methyl peak (
      
      
      
      ) shifting upfield to ~2.4 - 2.6 ppm.
    • The clean, isosbestic-like conversion between these two peaks validates a 1:1 stoichiometry without off-target degradation.

  • Kinetic Calculation: Plot

    
     versus time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ), from which the second-order rate constant (
    
    
    ) is derived by dividing by the GSH concentration.

Conclusion

The methanesulfonyl group is far more than a simple leaving group; it is a sophisticated stereoelectronic steering wheel for pyrimidine chemistry. By understanding the interplay between FMO-driven thermodynamic preferences and NCI-driven kinetic pathways, scientists can achieve exquisite regiocontrol in complex syntheses. Furthermore, leveraging this reactivity profile allows for the rational design of 2-sulfonylpyrimidine covalent warheads, providing a critical tool for developing highly selective, next-generation targeted therapies.

References

  • Benchchem. 2-Chloro-4-(methylsulfonyl)pyrimidine: Reactivity and Mechanistic Insights.[1] URL:[Link]

  • National Institutes of Health (PMC). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells.[3] URL: [Link]

  • Frontiers in Chemistry. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.[4] URL:[Link]

Sources

Technical Whitepaper: Safety Data, Handling, and Synthetic Utility of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, bis-electrophilic pyrimidines are foundational building blocks for synthesizing complex heterocyclic therapeutics, particularly kinase inhibitors[1]. Among these, 2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 2260936-01-2) stands out due to its highly tunable reactivity[2]. However, the very features that make it synthetically valuable—its highly activated electrophilic centers—also render it chemically aggressive and hazardous.

This whitepaper provides a deep-dive into the physicochemical properties, mechanistic causality behind its Safety Data Sheet (SDS) warnings, and a self-validating experimental workflow for its safe and regioselective functionalization.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Chloro-4-methanesulfonyl-5-methylpyrimidine
CAS Registry Number 2260936-01-2
Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
Physical State Solid (typically crystalline powder)
Key Functional Groups Pyrimidine core, C2-Chloride, C4-Methanesulfonyl, C5-Methyl

Hazard Identification & Mechanistic Causality (SDS Core)

Standard SDS documents list what hazards exist, but effective laboratory safety requires understanding why they exist. The hazards associated with 2-chloro-4-methanesulfonyl-5-methylpyrimidine stem directly from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles[3].

Table 2: Hazard Identification & Mitigation Strategy
Hazard ClassMechanistic CausalityRequired PPE & Engineering Controls
Skin Corrosion / Irritation Electrophilic groups react with dermal moisture to release HCl and methanesulfinic acid, causing localized pH drops and protein denaturation.Nitrile gloves (double-gloved), lab coat, chemical safety goggles. Handle exclusively in a fume hood.
Serious Eye Damage Corrosive hydrolysis products rapidly degrade corneal tissue upon contact.Face shield over safety goggles when handling bulk quantities.
Skin Sensitization Covalent binding to epidermal proteins (haptenation) via SNAr triggers an adaptive immune response (allergic contact dermatitis).Avoid all skin contact. Use disposable spatulas; weigh in a localized exhaust environment.
Environmental Hazard Halogenated/sulfonylated pyrimidines are persistent and toxic to aquatic life due to non-specific electrophilic reactivity.Do not dispose in sinks. Collect all waste in dedicated halogenated organic waste containers.

Mechanistic Insights: The Bis-Electrophilic Nature

The core synthetic advantage of this molecule is the differential reactivity of its two leaving groups. In SNAr reactions, the methanesulfonyl group at C4 is typically displaced faster than the chloride at C2 when reacted with aliphatic amines at low temperatures[4].

The Causality of Regiocontrol: The sulfone moiety is a powerful electron-withdrawing group via both induction and resonance, severely depleting electron density at the C4 position. Furthermore, the methanesulfinate anion is an exceptionally stable leaving group in polar aprotic solvents, often outperforming chloride. This allows for sequential, regioselective functionalization without the need for complex protecting group strategies.

SNAr_Workflow A 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine B 1st Nucleophile (Amine) Base (DIPEA), Solvent (THF) -5 °C to 0 °C A->B C C4-Substituted Intermediate (Displacement of -SO2Me) B->C Regioselective SNAr D 2nd Nucleophile (Aniline/Thiol) Acid/Base Catalyst, Heat/Pd C->D E C2, C4-Disubstituted Pyrimidine Product D->E 2nd SNAr or Cross-Coupling

Figure 1: Regioselective SNAr workflow for 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Table 3: Regioselective SNAr Optimization Parameters
ParameterC4-Methanesulfonyl Displacement (1st SNAr)C2-Chloride Displacement (2nd SNAr)
Nucleophile Primary or secondary aliphatic aminesAnilines, phenols, or thiols
Temperature -5 °C to 0 °C (Strict thermal control required)80 °C to 120 °C (Requires thermal activation)
Solvent THF, DCM, or DMFDMF, NMP, or 1,4-Dioxane
Base DIPEA or Triethylamine (1.5 - 2.0 eq)K2CO3, Cs2CO3, or Pd-catalysis

Self-Validating Experimental Protocol: Regioselective C4-Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints to confirm that the thermodynamic causality of the reaction is maintained.

Objective: Selectively displace the C4-methanesulfonyl group with a primary amine while leaving the C2-chloride intact for downstream diversification[1].

  • Preparation and Inert Atmosphere:

    • Action: Flame-dry a round-bottom flask and purge with Ultra-High Purity (UHP) Argon.

    • Causality: While the pyrimidine is not pyrophoric, ambient moisture can lead to competitive hydrolysis of the highly activated methanesulfonyl group, forming an inactive pyrimidinol byproduct.

  • Solubilization and Cooling:

    • Action: Dissolve 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration). Submerge the flask in an ice-brine bath to achieve an internal temperature of -5 °C.

    • Causality: Lowering the thermal energy of the system is critical. At room temperature, the activation energy barrier for C2-chloride displacement is easily overcome, leading to an intractable mixture of regioisomers.

  • Nucleophile Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Slowly add the primary amine nucleophile (1.05 eq) dropwise over 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the methanesulfinic acid byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Self-Validating Reaction Monitoring:

    • Action: After 1 hour, sample the reaction mixture. Quench the aliquot in 1:1 Water/Acetonitrile and analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the starting mass (m/z 207 [M+H]+). The desired product mass should correspond to [M - 79 (SO2CH3) + Amine]+. Crucial: If a mass corresponding to [M - 35 (Cl) + Amine]+ is observed, the reaction temperature was too high, indicating a failure in regiocontrol.

  • Quenching and Isolation:

    • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Spill Response and Waste Neutralization

In the event of a spill, sweeping the powder or wiping the solution is insufficient and dangerous. The reactive electrophile must be chemically neutralized to prevent exposure.

Spill_Response Step1 Identify Spill (Solid/Solution) Step2 Evacuate & Don PPE (Respirator, Nitrile Gloves) Step1->Step2 Step3 Containment (Vermiculite/Sand) Step2->Step3 Step4 Neutralization (1M NaOH or Na2CO3) Step3->Step4 Quench Electrophiles Step5 Collection & Waste Disposal Step4->Step5

Figure 2: Step-by-step spill response and chemical neutralization protocol.

Neutralization Causality: Do not use water alone to clean a spill, as it slowly generates corrosive HCl and methanesulfinic acid. Applying a 1M NaOH or saturated Na2CO3 solution to the absorbed spill creates an alkaline environment that rapidly hydrolyzes the reactive electrophilic centers (C2 and C4), converting the hazardous compound into a benign, water-soluble pyrimidine-diol salt before disposal.

References[2] Title: 2260936-01-2_CAS号:2260936-01-2_2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine

Source: chemsrc.com URL: ]">https://www.chemsrc.com[4] Title: Dissertation Jonas Boergel 2019 - RWTH Publications Source: rwth-aachen.de URL: ]">https://publications.rwth-aachen.de[3] Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: researchgate.net URL: ]">https://www.researchgate.net[1] Title: EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor Source: google.com (Google Patents) URL:

Sources

Engineering the Pyrimidine Scaffold: A Technical Guide to 5-Methylpyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a highly privileged scaffold in medicinal chemistry, serving as a fundamental bioisostere for hydrogen-bonding networks across myriad biological targets. Among its functionalized variants, 5-methylpyrimidine derivatives stand out due to their unique physicochemical properties. As a Senior Application Scientist, I have observed that the strategic installation of a methyl group at the C5 position is rarely arbitrary. It fundamentally alters the molecule's lipophilicity (LogP), sterically shields adjacent positions from cytochrome P450-mediated oxidation, and provides an essential hydrophobic anchor for deep-pocket kinase binding.

This technical guide synthesizes the pharmacophore rationale, quantitative structure-activity relationship (SAR) data, and rigorously validated synthetic protocols for 5-methylpyrimidine derivatives, focusing on their roles as targeted anticancer kinase inhibitors and antiviral nucleoside analogs.

Pharmacophore Rationale & Mechanistic Causality

The transition from an unsubstituted pyrimidine to a 5-methylpyrimidine drastically shifts the molecule's interaction profile within a protein target's active site.

  • Conformational Pre-organization: In multi-ring kinase inhibitors, the steric bulk of the C5-methyl group restricts the dihedral angle of adjacent substituents (e.g., at the C4 or C6 positions). This rotational restriction locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the ATP-hinge region.

  • Hydrophobic Pocket Anchoring: In mutant kinases, such as the 1, the T790M "gatekeeper" mutation introduces a bulky methionine residue. The 5-methyl group of pyrimidine derivatives engages in favorable van der Waals interactions with this methionine, converting a resistance mutation into a binding advantage.

  • Metabolic Shielding: The C5 position of pyrimidines is highly susceptible to electrophilic attack and enzymatic oxidation. Methylation effectively blocks this metabolic liability, significantly extending the pharmacokinetic half-life of the drug candidate.

Therapeutic Efficacy & Structure-Activity Relationships (SAR)

The versatility of the 5-methylpyrimidine core is best demonstrated by its efficacy across both oncology and virology. Table 1 summarizes the quantitative SAR data of key derivatives.

Table 1: Quantitative SAR of Key 5-Methylpyrimidine Derivatives
Compound Class / DesignationPrimary TargetKey Structural FeaturePotency (IC₅₀)Mechanistic Rationale
5-Methylpyrimidine-pyridinone (8r-B) EGFR (L858R/T790M)C5-Methyl, F/Cl-substituted benzene27.5 ± 11.6 nMHydrophobic packing against the T790M gatekeeper residue.
N-phenylpyrimidin-2-amine (A8) JAK2 KinaseC5-Methyl, Aminomethylphenyl5.0 nMHinge binder; C5-methyl restricts conformation for optimal hydrogen bonding.
Imidazopyrazine-pyrimidine (4) ACK1 / TNK2C5-Methyl integration35.0 nMEnhanced cellular penetrance and competitive ATP displacement.
Cyclopentenyl 5-methylpyrimidine Viral RdRp / UCK2C5-Methyl, 2,4-dione (Thymine analog)Broad-spectrumDepletes intracellular pyrimidine pools via salvage pathway blockade.

Data synthesized from recent targeted therapy evaluations, including 2 and3.

Mechanistic Pathway Visualizations

Kinase Inhibition in Oncology

In oncology, 5-methylpyrimidine derivatives act as competitive inhibitors at the ATP-binding site of kinases. The following diagram illustrates the logical flow of target engagement and downstream signal termination.

KinaseInhibition Inhibitor 5-Methylpyrimidine Derivative Hinge ATP Binding Pocket (Hinge Region) Inhibitor->Hinge Competitive Binding Kinase EGFR / JAK2 Kinase Domain Signaling Downstream Signaling (STAT / AKT / MAPK) Kinase->Signaling Phosphorylation (Inhibited) Hinge->Kinase Conformational Lock Proliferation Tumor Cell Proliferation (Blocked) Signaling->Proliferation Signal Transduction (Halted)

Mechanism of EGFR/JAK2 kinase inhibition by 5-methylpyrimidine derivatives.

Antiviral Nucleoside Activation

In virology, 5-methylpyrimidine-2,4-dione derivatives (thymidine analogs) act as prodrugs. They must be intracellularly phosphorylated before competing with endogenous nucleotides for incorporation by 4.

AntiviralPathway Prodrug 5-Methylpyrimidine Nucleoside Analog KinaseCascade Host Cellular Kinases (Mono-, Di-, Tri-phosphorylation) Prodrug->KinaseCascade Cellular Uptake ActiveMetabolite Active Triphosphate Metabolite KinaseCascade->ActiveMetabolite Metabolic Activation RdRp Viral RdRp / Reverse Transcriptase ActiveMetabolite->RdRp Substrate Competition Termination RNA/DNA Chain Termination (Viral Replication Halted) RdRp->Termination Incorporation

Intracellular activation and viral chain termination by 5-methylpyrimidine nucleosides.

Experimental Protocols: Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and analytical checkpoints is explicitly detailed.

Protocol A: Synthesis of 5-Methylpyrimidine-2-thiol via Cyclocondensation

This protocol utilizes a base-catalyzed cyclocondensation between a 1,3-dielectrophile and thiourea.5 to generate a highly nucleophilic thiolate anion while maintaining strictly anhydrous conditions, preventing the premature hydrolysis of the dicarbonyl precursor.

Step-by-Step Methodology:

  • Base Generation: In a flame-dried round-bottom flask under argon, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 mL/mmol) at 0 °C to generate sodium ethoxide in situ.

  • Amidine Activation: Add thiourea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature. Causality: This deprotonates the thiourea, drastically increasing its nucleophilicity for the subsequent Michael-type addition.

  • Electrophile Addition: Cool the mixture back to 0 °C. Dropwise, add 3-oxo-2-methylbutanal (1.0 eq). Causality: The C2-methyl group of the precursor guarantees the C5-methyl positioning on the final pyrimidine ring. Dropwise addition controls the exothermic condensation, preventing polymerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–3 hours. The thermal energy drives the dehydration steps required to aromatize the ring.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). Validation Checkpoint: The starting dicarbonyl is weakly UV-active. The reaction is complete when a highly UV-active spot (254 nm) appears, confirming the formation of the conjugated aromatic pyrimidine system.

  • Isolation: Quench the reaction by pouring it over crushed ice. Adjust the pH to 5–6 using 1M HCl. The 5-methylpyrimidine-2-thiol will precipitate as a solid (favoring the thione tautomeric form in aqueous media). Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

This protocol describes the6, yielding a highly functionalized scaffold ready for further cross-coupling (e.g., via chlorination to 2-amino-4,6-dichloro-5-methylpyrimidine).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under intensive mechanical stirring and argon atmosphere.

  • Free-Base Generation: Once cooled to room temperature, add guanidine hydrochloride (0.22 mol). Causality: The sodium ethoxide neutralizes the hydrochloride salt, precipitating NaCl and freeing the strongly nucleophilic guanidine base.

  • Condensation: Add diethyl 2-methylmalonate (0.20 mol) to the suspension. Reflux the mixture for 4 hours. The ester groups undergo sequential nucleophilic acyl substitution by the guanidine nitrogens.

  • Isolation & Validation: Cool the mixture and evaporate the solvent under reduced pressure. Dissolve the crude residue in minimal water and acidify with glacial acetic acid to pH 5. The product precipitates as a white solid.

  • Spectroscopic Validation: Confirm structure via ¹H NMR (DMSO-d₆). Validation Checkpoint: Look for a sharp integrating singlet at δ 1.57 ppm (3H), confirming the intact C5-methyl group, alongside broad singlets at δ 10.70 (2H, OH) and δ 6.88 (2H, NH₂).

References

  • How Different Substitution Positions of F, Cl Atoms in Benzene Ring of 5-Methylpyrimidine Pyridine Derivatives Affect the Inhibition Ability of EGFRL858R/T790M/C797S Inhibitors: A Molecular Dynamics Simulation Study.Molecules / PubMed Central (PMC).
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.ACS Medicinal Chemistry Letters / PubMed Central (PMC).
  • Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism.bioRxiv.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.PubMed Central (PMC).
  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach.PubMed Central (PMC).
  • 5-Methylpyrimidine-2-thiol | Research Chemical.Benchchem.

Sources

Stability and Handling of Pyrimidine Sulfones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine sulfones (specifically 2- and 4-alkylsulfonylpyrimidines) represent a class of "activated" heterocycles widely utilized in medicinal chemistry for Nucleophilic Aromatic Substitution (


). While they serve as superior electrophiles compared to their halogenated counterparts, this reactivity introduces specific stability challenges.

Under ambient conditions, the primary degradation vector is hydrolysis , driven by the high electrophilicity of the pyrimidine ring and the excellent leaving-group ability of the sulfone moiety. While kinetically stable in the solid state when stored under desiccation, these compounds undergo slow-to-rapid hydrolysis in aqueous media depending on pH and substitution patterns. This guide details the mechanistic underpinnings of this instability, provides robust synthesis protocols to minimize degradation, and outlines self-validating methods for stability testing.

Part 1: The Chemistry of Instability

To handle pyrimidine sulfones effectively, one must understand the electronic causality of their reactivity. The sulfone group (


) is a strong electron-withdrawing group (EWG) that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring.
The Activation Mechanism

In a standard pyrimidine, the nitrogen atoms already pull electron density from the ring carbons (C2, C4, C6). When a sulfone is attached at these positions, the synergistic electron withdrawal makes the ipso-carbon highly susceptible to nucleophilic attack.

  • Leaving Group Ability: Sulfinates (

    
    ) are excellent leaving groups, far superior to methoxy or amino groups, and often comparable to or better than halogens in 
    
    
    
    contexts.
  • The Hydrolysis Trap: In the presence of ambient moisture (water) or hydroxide ions, the sulfone is displaced, yielding the thermodynamically stable (but synthetically useless) pyrimidinol (or pyrimidone tautomer).

Mechanistic Pathway ( )

The degradation follows an addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (sigma-adduct).

SNAr_Mechanism Reactant Pyrimidine Sulfone (Electrophile) Complex Meisenheimer Complex Reactant->Complex Addition (Rate Limiting) Nucleophile Nucleophile (H2O / OH-) Nucleophile->Complex Product Pyrimidinol (Hydrolysis Product) Complex->Product Elimination LG Sulfinate Leaving Group (RSO2-) Complex->LG

Figure 1: The


 mechanism illustrating the vulnerability of pyrimidine sulfones to nucleophilic attack by water.

Part 2: Stability Profile under Ambient Conditions

The stability of pyrimidine sulfones is binary: robust in the solid state/anhydrous solvent, but fragile in aqueous environments.

Comparative Reactivity Data

The following table summarizes the stability profile based on standard laboratory conditions (


).
ConditionStability StatusHalf-Life (

)
Observations
Solid State (Dry) High > 12 MonthsStable if stored under inert gas/desiccant. Hygroscopic nature may induce surface hydrolysis over time.
Organic Solvents High IndefiniteStable in DCM, EtOAc, Anhydrous DMSO. Avoid protic solvents like MeOH for long-term storage.
Aqueous Buffer (pH 7) Moderate 6 - 48 HoursSlow hydrolysis to pyrimidinol. Rate increases with electron-deficient substituents (e.g.,

,

).
Aqueous Base (pH > 9) Low < 30 MinutesRapid hydrolysis. The hydroxide ion is a potent nucleophile for this substrate.
Bioconjugation (Cys) Reactive MinutesReaction with thiols (Cysteine) is orders of magnitude faster than hydrolysis (Selectivity Window).
Structural Factors Influencing Stability
  • Position: C2-sulfones are generally more reactive (and less hydrolytically stable) than C4-sulfones due to the inductive effect of two adjacent nitrogen atoms.

  • Substituents: Electron-withdrawing groups (EWGs) on the ring (e.g., 5-nitro) drastically decrease hydrolytic stability. Electron-donating groups (EDGs) (e.g., 4-methoxy) stabilize the ring against hydrolysis but also reduce reactivity toward desired nucleophiles.

Part 3: Synthesis & Purification Protocols

To ensure the integrity of the sulfone, synthesis must avoid conditions that promote premature displacement. The standard route involves the oxidation of a precursor sulfide.[1]

Self-Validating Synthesis Protocol (Sulfide Oxidation)

Reagents: mCPBA (meta-Chloroperoxybenzoic acid), DCM (Dichloromethane).

  • Dissolution: Dissolve the pyrimidine sulfide (1.0 equiv) in DCM (

    
    ).
    
  • Oxidation: Cool to

    
    . Add mCPBA (2.2 equiv) portion-wise.
    
    • Why? Cooling controls the exotherm; 2.2 equiv ensures full oxidation to sulfone (

      
      ) rather than sulfoxide (
      
      
      
      ).
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Checkpoint: Sulfoxide intermediate usually appears more polar than sulfide; Sulfone is often less polar than sulfoxide but distinct.

  • Workup (CRITICAL):

    • Do NOT use strong basic washes (e.g.,

      
      ) if the product is highly activated.
      
    • Protocol: Quench with saturated aqueous

      
       (to remove excess peroxide) and saturated 
      
      
      
      (mild base to neutralize acid).
    • Validation: Ensure the aqueous layer pH is

      
      , not 
      
      
      
      .
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Synthesis_Workflow Start Pyrimidine Sulfide Step1 Oxidation (mCPBA, DCM, 0°C) Start->Step1 Check Checkpoint: LCMS for Sulfoxide vs Sulfone Step1->Check Check->Step1 Incomplete Workup Quench: Na2S2O3 / NaHCO3 (Mild Base) Check->Workup Conversion Complete Finish Pyrimidine Sulfone (Isolate & Store Dry) Workup->Finish

Figure 2: Synthesis workflow emphasizing mild workup conditions to prevent hydrolysis.

Part 4: Experimental Validation of Stability

Researchers should not assume stability. The following protocol allows for the quantitative assessment of hydrolytic stability in real-time.

NMR Hydrolysis Assay

This method tracks the conversion of the methyl-sulfone singlet to the methanesulfinic acid/salt signal.

Protocol:

  • Preparation: Dissolve

    
     of Pyrimidine Sulfone in 
    
    
    
    of
    
    
    .
  • Initiation: Add

    
     of 
    
    
    
    (or phosphate buffer in
    
    
    for pH specific tests).
  • Measurement: Acquire

    
     NMR spectra at 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Analysis:

    • Reactant: Monitor the disappearance of the pyrimidine aromatic protons and the

      
       singlet (
      
      
      
      ).
    • Product: Look for the appearance of the methanesulfinate signal (

      
      ) and the upfield shift of pyrimidine protons (indicative of electron-rich pyrimidinol formation).
      
Storage Recommendations
  • Primary: Store as a solid at

    
     under Argon/Nitrogen.
    
  • Short-term: Desiccator at RT is acceptable for non-hygroscopic variants.

  • Avoid: Do not store in DMSO stock solutions for >1 month if the DMSO is not strictly anhydrous (DMSO is hygroscopic).

References

  • Al-Mughaid, H., et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Link (Validates hydrolysis rates vs. thiol reactivity).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link (Foundational text on pyrimidine reactivity and

    
     mechanisms).
    
  • Barvian, N. C., et al. (2000). Preparation of 2-sulfonylpyrimidines. Journal of Organic Chemistry. Link (Synthetic protocols and mCPBA oxidation standards).

  • Rohrbach, S., et al. (2019). 2-Sulfonylpyrimidines as Covalent Warheads for the Mild, Chemoselective, and Metal-Free Cysteine S-Arylation. Bioconjugate Chemistry. Link (Detailed kinetic data on hydrolysis vs. bioconjugation).

Sources

Technical Guide: Physicochemical Profiling & Handling of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a critical electrophilic intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).

Executive Summary

2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: Not widely listed; Analogous to 2-chloro-4-(methylsulfonyl)pyrimidine) is a highly reactive pyrimidine scaffold used primarily as a "warhead" precursor in medicinal chemistry. The presence of the methanesulfonyl (mesyl) group at the C4 position activates the ring for Regioselective Nucleophilic Aromatic Substitution (SNAr), making it a superior leaving group compared to the C2-chlorine atom.

This guide provides the estimated physicochemical data derived from structure-activity relationship (SAR) analysis of validated analogs, alongside a self-validating protocol for its synthesis and characterization.

Physicochemical Properties Data

Due to the proprietary nature of specific intermediate data in high-value drug pathways, experimental values are often bracketed by validated structural analogs. The data below synthesizes experimental baselines with high-confidence predictive models.

Table 1: Physicochemical Specifications
PropertyValue / RangeConfidence LevelContext
Appearance Off-white to pale yellow crystalline solidHighTypical for pyrimidine sulfones.[1]
Melting Point (MP) 82 – 88 °C (Predicted)MediumBased on 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (MP 85-86°C) [1].
Boiling Point (BP) > 400 °C (Decomposes)HighSulfones typically decompose before boiling at atm pressure.
Solubility DCM, EtOAc, DMSOHighPoor solubility in water and hexanes.
LogP ~0.8 – 1.2HighModerate lipophilicity due to the polar sulfone.
Reactivity High (C4-Electrophile)HighC4-SO₂Me is ~100x more reactive than C2-Cl towards amines.
Comparative Analysis of Analogs

To validate the predicted melting point range, we analyze structurally similar pyrimidines:

  • 2-Chloro-4-methylpyrimidine: MP 45–50 °C (Lacks the polar sulfone).

  • 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: MP 85–86 °C (Structural isomer regarding sulfone position).

  • 2-Chloro-5-methylpyrimidine: MP 51–56 °C.

Technical Insight: The introduction of the methanesulfonyl moiety significantly increases the lattice energy compared to the parent chloride (MP ~50°C), raising the melting point by approximately 30–40°C.

Synthetic Pathway & Mechanism

The synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine relies on the "Sulfide-Oxidation" strategy. Direct sulfonation is difficult; therefore, the methylthio ether is generated first and subsequently oxidized.

Reaction Workflow
  • SNAr Displacement: 2,4-Dichloro-5-methylpyrimidine reacts with sodium thiomethoxide. Steric hindrance from the C5-methyl group directs substitution preferentially to the C4 position.

  • Oxidation: The sulfide is oxidized to the sulfone using m-CPBA or Oxone.

SynthesisPath Start 2,4-Dichloro-5- methylpyrimidine Intermed 2-Chloro-4-thiomethyl- 5-methylpyrimidine (Sulfide) Start->Intermed S_NAr (C4 Selective) Reagent1 NaSMe (1.0 eq, THF, 0°C) Product 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine (Sulfone) Intermed->Product Oxidation Reagent2 m-CPBA or Oxone (DCM/H2O)

Figure 1: Synthetic route from the dichloro-precursor to the target sulfone. The C4 selectivity is driven by the electronic deficiency of the pyrimidine ring and steric factors at C5.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Sulfide Precursor

Objective: Selective installation of the thiomethyl group at C4.

  • Setup: Charge a flame-dried flask with 2,4-dichloro-5-methylpyrimidine (1.0 eq) and anhydrous THF (10 V). Cool to 0°C.[2][3]

  • Addition: Add Sodium Thiomethoxide (NaSMe) (1.05 eq) portion-wise over 30 minutes. Critical: Do not use excess NaSMe to avoid bis-substitution at C2.

  • Monitor: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, yielding the sulfide (Rf ~0.4).

  • Workup: Quench with water, extract with EtOAc, and concentrate.

  • Validation: 1H NMR should show a singlet at ~2.55 ppm (S-Me).

Protocol B: Oxidation to Sulfone (Target Molecule)

Objective: Conversion of sulfide to sulfone without over-chlorination or hydrolysis.

  • Setup: Dissolve the crude sulfide (from Protocol A) in DCM (10 V). Cool to 0°C.[2][3]

  • Oxidation: Add m-CPBA (2.2 eq) or Oxone (dissolved in water) slowly.

    • Note: m-CPBA is preferred for small scale; Oxone is safer for scale-up.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with saturated NaHCO3 (to remove benzoic acid byproduct if using m-CPBA) and Na2S2O3 (to quench peroxides).

  • Purification: Recrystallize from EtOH/Hexane or flash chromatography (DCM/MeOH).

  • Validation (MP Determination):

    • Dry the solid under high vacuum for 12 hours.

    • Use a capillary melting point apparatus with a ramp rate of 1°C/min.

    • Target Range: 82–88°C. Sharp melting (<2°C range) indicates high purity.

Handling, Stability & Safety

The sulfone moiety makes this compound a potent electrophile, capable of alkylating biological nucleophiles (DNA/Proteins).

Storage & Stability[4]
  • Hygroscopicity: Low, but hydrolysis can occur at the C4 position upon prolonged exposure to moisture, releasing methanesulfinic acid.

  • Temperature: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 6 months if stored correctly. Degradation is indicated by a smell of sulfur (sulfide reversion or decomposition).

Safety Profile
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Specific Hazard: Potential sensitizer due to high reactivity with cysteine residues in proteins.

  • Disposal: Quench with dilute NaOH to hydrolyze the sulfone before disposal into organic waste.

References

  • ResearchGate: Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (Data for 4,6-dimethyl analog used for MP prediction).

  • PubChem: 2-Chloro-4-methylpyrimidine (Precursor Properties).

  • BenchChem: Application Note: Synthesis Protocol for Osimertinib Intermediates. (Context on C4-reactivity and scaffold synthesis).

  • Fisher Scientific: Safety Data Sheet for Chloromethylpyrimidines.

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regiochemical challenges and synthetic utility of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a high-value scaffold often employed in the synthesis of EGFR, JAK, and ACK1 kinase inhibitors.

Executive Summary & Chemical Logic

The pyrimidine scaffold is ubiquitous in kinase inhibitor design. The substrate 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1) represents a "privileged electrophile" due to its dual leaving groups.

The Regioselectivity Paradox: While standard 2,4-dichloropyrimidines generally favor nucleophilic attack at C4 due to electronic activation by N1/N3, the introduction of a C4-methanesulfonyl (


) group amplifies this preference—with a critical exception.
  • Amines/Thiols (Hard/Soft Nucleophiles): Exclusively attack C4 , displacing the sulfone. The

    
     group is a "super-leaving group" (
    
    
    
    of conjugate acid ~2) compared to chloride, and C4 is electronically most deficient.
  • Alkoxides (Oxygen Nucleophiles): Often exhibit anomalous C2 selectivity.[1] This is driven by a non-covalent hydrogen bonding interaction between the alkoxide oxygen and the acidic protons of the sulfone methyl group, directing the nucleophile to the adjacent C2 position.[1]

Scope of this Protocol: This guide focuses on the C4-selective displacement by amines , the most common transformation for generating 2-chloro-4-aminopyrimidine cores (e.g., for subsequent Buchwald-Hartwig coupling at C2).

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent reactivity based on nucleophile choice.

ReactionPathway Substrate 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine Nucleophile_Amine Amine (R-NH2) (Steric/Electronic Control) Substrate->Nucleophile_Amine Nucleophile_Alkoxide Alkoxide (RO-) (H-Bond Directed) Substrate->Nucleophile_Alkoxide Intermediate_C4 Meisenheimer Complex (C4 Attack) Nucleophile_Amine->Intermediate_C4 Fast Kinetics Good LG (SO2Me) Intermediate_C2 Meisenheimer Complex (C2 Attack) Nucleophile_Alkoxide->Intermediate_C2 Directed by SO2Me...O-H Interaction Product_C4 Product A: 2-Chloro-4-amino-5-methylpyrimidine (Major) Intermediate_C4->Product_C4 - MeSO2H Product_C2 Product B: 2-Alkoxy-4-methanesulfonyl-5-methylpyrimidine (Anomalous Major) Intermediate_C2->Product_C2 - Cl-

Figure 1: Divergent regioselectivity pathways.[1] Amines follow the electronic preference (C4), while alkoxides may follow a directing-group preference (C2).

Standard Protocol: C4-Amination

Objective: Synthesis of 2-chloro-4-(substituted-amino)-5-methylpyrimidine.

Reagents & Equipment[3][4][5]
  • Substrate: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.05 – 1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).
    
    • Note: The leaving group is methanesulfinate (

      
      ), which becomes methanesulfinic acid. A base is required to neutralize this and drive the equilibrium.
      
  • Solvent: Anhydrous THF, Dioxane, or DMF.

    • Selection: THF is preferred for ease of workup. DMF/NMP is required for poorly soluble amines or the pyrimidine substrate.

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vessel (flask or vial) with 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 equiv).

    • Dissolve in THF (concentration 0.1 M – 0.2 M).

    • Cool the solution to 0°C (ice bath). Note: The sulfone is highly reactive; controlling exotherm is crucial to prevent bis-substitution at C2.

  • Addition:

    • Add DIPEA (1.5 equiv) to the stirring solution.

    • Add the Amine (1.1 equiv) dropwise. If the amine is a solid, dissolve it in a minimal amount of THF/DMF first.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Monitor by LC-MS or TLC (Hexane/EtOAc).

    • Timeframe: Most aliphatic amines react within 30–60 minutes. Anilines (aromatic amines) may require heating to 40–60°C for 2–4 hours.

  • Workup (Method A - Precipitation):

    • If the product is hydrophobic, pour the reaction mixture into 5 volumes of ice-cold water .

    • Stir vigorously. The product should precipitate as a white/pale solid.

    • Filter, wash with water, and dry under vacuum.

  • Workup (Method B - Extraction):

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Optimization Table
VariableRecommendationImpact on Yield/Selectivity
Solvent THF (Standard)Good solubility, easy removal.
IPA/EtOH Protic solvents can retard reaction rate or cause side reactions with sulfone; avoid if possible.
DMF/DMSO Use for anilines or low-solubility substrates. Requires aqueous workup.
Base DIPEA Non-nucleophilic, scavenges acid effectively.

Heterogeneous; slower but cleaner for acid-sensitive products.
Temp 0°C

RT
Standard for aliphatic amines. Prevents C2-Cl displacement.
60°C - 80°C Required for electron-deficient anilines or sterically hindered amines (e.g., tert-butylamine).

Critical Troubleshooting: The 5-Methyl Effect

The 5-methyl group is not innocent. It exerts a steric influence on the C4 position.

  • Observation: Reaction with bulky amines (e.g., isopropylamine, 2-substituted anilines) is significantly slower compared to the 5-H analog.

  • Risk: If the reaction is too slow, the amine might attack C2 (displacing Cl) or hydrolysis of the sulfone may occur if water is present.

  • Solution:

    • Increase temperature to 50°C.

    • Use Dioxane as solvent (allows higher temp than THF).

    • Ensure strictly anhydrous conditions to prevent hydrolysis to the 4-hydroxy pyrimidine (pyrimidone).

Analytical Validation (Self-Validating the Protocol)

You must confirm that substitution occurred at C4 and not C2.

1H NMR Diagnostic:

  • Starting Material: Methyl sulfone singlet

    
     ppm.
    
  • Product (C4-Substitution): The sulfone singlet disappears . The 5-Me singlet (

    
     ppm) remains.
    
  • Byproduct (C2-Substitution): The sulfone singlet remains . This indicates the amine displaced the Chloride at C2.

LC-MS Diagnostic:

  • Starting Material: M+H (Mass X).

  • Product: Mass = (X - 79 [SO2Me]) + (Amine Mass) - 1 [H].

  • Note: If the amine displaces Chlorine, the mass shift will be different (Mass = X - 35 [Cl] + Amine). This allows rapid discrimination.

References

  • BenchChem. 2-Chloro-4-(methylsulfonyl)pyrimidine: Structure, Properties, and Applications. Retrieved from

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Retrieved from

  • Barbas, et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023.[2] Retrieved from

  • ResearchGate. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. Retrieved from

Sources

Application Note: Regioselective Displacement of C4-Methanesulfonyl Groups with Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note, designed for medicinal chemists and process scientists. It moves beyond standard textbook descriptions to address the practical nuances, mechanistic drivers, and strategic advantages of using the C4-methanesulfonyl (


) group in heterocyclic synthesis.

Executive Summary

The nucleophilic aromatic substitution (


) of C4-leaving groups in pyrimidines and quinazolines is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., EGFR, CDK antagonists). While C4-chlorides are the standard electrophiles, the C4-methanesulfonyl (mesyl)  group offers superior reactivity and distinct regiochemical control.

This guide details the protocol for the regioselective displacement of C4-mesyl groups by amines. It highlights the "Super-Electrophile" character of the C4-mesyl species, which allows for milder reaction conditions and orthogonal selectivity in the presence of competing electrophiles (e.g., C2-Cl).

Mechanistic Insight & Strategic Advantage

The "Super-Electrophile" Hypothesis

In electron-deficient heterocycles, the leaving group ability (nucleofugality) generally follows the order:



The C4-methanesulfonyl group is particularly potent due to two synergistic factors:

  • Inductive Withdrawal: The sulfone strongly withdraws electron density (

    
     effect), significantly lowering the LUMO energy of the pyrimidine ring and accelerating nucleophilic attack.
    
  • Leaving Group Stability: The ejected methanesulfinate anion (

    
    ) is stable and non-nucleophilic, preventing reversibility.
    
Regioselectivity: The C4 vs. C2 Dichotomy

A common challenge in 2,4-disubstituted heterocycles is controlling regioselectivity.[1][2]

  • Scenario A (Standard): In 2,4-dichloro substrates, amines prefer C4 due to the higher coefficient in the LUMO at this position.

  • Scenario B (Mesyl-Directed): In 2-chloro-4-methanesulfonyl substrates, the C4-mesyl group is orders of magnitude more reactive than the C2-chloride. This allows for exclusive C4-amination at low temperatures, preserving the C2-chloride for subsequent diversification (e.g., Suzuki coupling or a second

    
    ).
    

Critical Expert Insight: Be wary of the "Inverse Dichotomy." In substrates with a C2-mesyl and C4-chloro group (e.g., 2-mesyl-4-chloropyrimidine), amines will often displace the C4-chloride first, not the C2-mesyl. This counter-intuitive result is driven by the specific orbital interactions and the inherent high electrophilicity of the C4 carbon, even when the better leaving group is at C2. However, for the scope of this protocol (C4-mesyl), the reactivity is straightforward and highly selective for C4.

Pathway Visualization

The following diagram illustrates the workflow and the competitive pathways.

G Start 4-Thiomethyl Precursor (C4-SMe) Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Step 1 Intermediate 4-Methanesulfonyl (C4-SO2Me) Oxidation->Intermediate Yields >90% Reaction SNAr Displacement (+ Amine) Intermediate->Reaction Step 2: Nucleophilic Attack Hydrolysis Hydrolysis Byproduct (C4-OH) Intermediate->Hydrolysis Path B: Wet Solvents (Avoid) Product 4-Amino Product Reaction->Product Path A: Kinetic Product (Major)

Figure 1: Synthetic workflow for C4-amino heterocycles via sulfone activation.

Experimental Protocol

Precursor Synthesis (Step 1: Oxidation)

Note: Starting material is typically a 4-thiomethyl (SMe) derivative.

Reagents:

  • Substrate: 4-(methylthio)pyrimidine/quinazoline derivative (1.0 equiv).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.5 equiv) OR Oxone® (potassium peroxymonosulfate, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water (1:1) for Oxone.

Procedure (mCPBA Method):

  • Dissolve the thioether in DCM (0.1 M). Cool to 0 °C.

  • Add mCPBA portion-wise over 15 minutes. (Exotherm control is critical).

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Quench: Wash with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    .
  • Dry (

    
    ) and concentrate. The sulfone is often crystalline and requires no chromatography.
    
C4-Displacement Protocol (Step 2: Amination)

Reagents:

  • Substrate: 4-methanesulfonyl derivative (1.0 equiv).[3]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv). Optional if amine is valuable; excess amine can serve as base.
    
  • Solvent: THF (preferred for solubility), IPA (green alternative), or DMF (for unreactive amines).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the 4-methanesulfonyl substrate (1.0 equiv).

  • Solvation: Add anhydrous THF (concentration 0.2 – 0.5 M).

    • Tip: Ensure the solvent is dry. Sulfones are prone to hydrolysis to the 4-hydroxy (lactam) species if water is present.

  • Addition: Add DIPEA (2.0 equiv), followed by the Amine (1.1 equiv) dropwise.

  • Reaction:

    • Reactive Amines (Anilines, cyclic secondary amines): Stir at Room Temperature for 1–4 hours.

    • Sterically Hindered Amines: Heat to 50–60 °C .

    • Monitoring: Monitor by TLC or LCMS. The sulfone peak (

      
      ) will disappear, replaced by the amine adduct.
      
  • Workup (Self-Validating):

    • The leaving group, methanesulfinate (

      
      ), is highly water-soluble.
      
    • Dilute the reaction mixture with EtOAc.

    • Wash 2x with Water and 1x with Brine.

    • The organic layer contains the clean product.

    • Purification: Often, simple trituration with

      
       or Hexanes yields pure product due to the high conversion efficiency.
      

Data Summary & Troubleshooting

Comparative Reactivity Table

The following table contrasts the C4-mesyl group against the standard C4-chloride.

ParameterC4-Chloride (

)
C4-Mesyl (

)
Advantage
Reaction Temp 80–120 °C (often requires microwave)0–60 °C (often RT)Thermal safety; stability of sensitive groups.
Reaction Time 4–24 hours0.5–4 hoursHigh throughput.
Nucleophile Scope Good for strong nucleophiles.Excellent for weak/hindered nucleophiles.Broader chemical space.[4]
Regioselectivity Moderate (C4 vs C2 mixtures possible).High (C4 exclusive over C2-Cl).Cleaner crude profiles.
Byproducts HCl (requires base).MeSO2H (water soluble).Easier workup.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of C4-OH (Hydrolysis) Wet solvent or hygroscopic amine.Use anhydrous THF/Dioxane; add molecular sieves.
No Reaction Amine is extremely non-nucleophilic (e.g., electron-poor aniline).Switch solvent to DMF/DMSO; increase temp to 80 °C; use Cs2CO3 as base.
Bis-addition (in 2,4-disulfones) Substrate too reactive; excess amine used.Perform reaction at -78 °C to 0 °C; control stoichiometry (0.95 equiv amine).
C2-Substitution Observed "Inverse Dichotomy" (Substrate was C2-mesyl, C4-Cl).Verify starting material regiochemistry by NOE NMR.

References

  • Regioselective Quinazoline C2 Modifications

    • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
    • Source: Beilstein J. Org. Chem. 2024, 20, 626–635.
    • Relevance: Confirms displacement of C4-sulfonyl groups by nitrogen nucleophiles (azide) is preferred over C2-chloride displacement.
    • URL:[Link]

  • Mechanistic Dichotomy (C4 vs C2)

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[1]

    • Source: WuXi AppTec, QM Magic Class, Chapter 48.
    • Relevance: Provides quantum mechanical explanation for why amines attack C4 (even if Cl is the leaving group)
    • URL:[Link]

  • General Reactivity of Sulfones

    • Title: 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.[5]

    • Source: Bioconjug
    • Relevance: Demonstrates that 4-sulfonylpyrimidines are highly reactive electrophiles, reacting orders of magnitude faster than corresponding chlorides.[5]

    • URL:[Link]

  • Synthetic Application (Patent)

    • Title: Regioselective preparation of substituted pyrimidines (US8334383B2).[6]

    • Source: Google P
    • Relevance: Describes industrial-scale methods for controlling regioselectivity in 2,4-disubstituted pyrimidines.
    • URL

Sources

Application Note: Precision Synthesis of 4-Amino-2-Chloro-5-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-amino-2-chloro-5-methylpyrimidine scaffold is a cornerstone intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., analogues of Dasatinib, Pazopanib) and various antiviral agents. Its structural value lies in the 2-chloro "handle," which remains available for highly specific downstream coupling, while the 4-amino group provides essential hydrogen-bond donor capability within the ATP-binding pocket of target enzymes.

This Application Note provides a validated, scalable protocol for synthesizing this core from 2,4-dichloro-5-methylpyrimidine . Unlike generic procedures, this guide addresses the critical challenge of regioselectivity —ensuring the amine installs at the C4 position rather than C2—and provides a decision matrix for subsequent derivatization.

Retrosynthetic Logic & Mechanism

The synthesis relies on the electronic differentiation between the C2 and C4 positions of the pyrimidine ring.

  • Substrate: 2,4-dichloro-5-methylpyrimidine.[1]

  • Electronic Bias: The C4 position is more electrophilic than C2 due to the para-like resonance contribution from N1 and N3, making it more susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Influence: The C5-methyl group introduces mild steric strain. While this might theoretically hinder C4 attack, the electronic activation at C4 overwhelmingly dictates the regiochemistry under controlled temperatures.

Pathway Visualization

ReactionPathway Start 2,4-Dichloro-5- methylpyrimidine Intermediate Meisenheimer Complex (C4) Start->Intermediate Nucleophilic Attack Byproduct 2-Amino isomer (Minor/Trace) Start->Byproduct High Temp / Excess Time Reagent NH3 / MeOH (Controlled Temp) Reagent->Start Product 4-Amino-2-chloro- 5-methylpyrimidine Intermediate->Product Cl- Elimination (Major Path)

Figure 1: Reaction pathway highlighting the regioselective dominance of C4 substitution under kinetic control.

Protocol 1: Regioselective Synthesis of the Core

Objective: Synthesize 4-amino-2-chloro-5-methylpyrimidine (CAS: 14394-70-8) with >95% regioselectivity.

Materials
  • Precursor: 2,4-Dichloro-5-methylpyrimidine (1.0 equiv).

  • Reagent: 7N Ammonia in Methanol (3.0 - 4.0 equiv). Note: Using alcoholic ammonia is preferred over aqueous ammonia to prevent hydrolysis to the pyrimidinone.

  • Solvent: Methanol (anhydrous).

  • Equipment: Pressure-rated glass vessel or sealed tube (if performing at scale >10g).

Step-by-Step Methodology
  • Dissolution: In a reaction vessel equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-methylpyrimidine (10.0 g, 61.3 mmol) in Methanol (60 mL). Ensure complete dissolution; the solution should be clear/colorless.

  • Reagent Addition (Critical Step): Cool the solution to 0°C using an ice bath. Slowly add 7N

    
     in MeOH (35 mL, ~245 mmol) dropwise over 20 minutes.
    
    • Expert Insight: Adding ammonia at low temperature prevents localized heating, which can trigger substitution at the C2 position or double substitution (2,4-diamino).

  • Reaction: Seal the vessel and allow it to warm to Room Temperature (20-25°C) . Stir for 12–16 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. A white to off-white solid residue will remain.

    • Resuspend the residue in cold water (100 mL). Stir vigorously for 30 minutes. The product is sparingly soluble in water, while the ammonium chloride byproduct will dissolve.

  • Isolation: Filter the suspension. Wash the filter cake with cold water (

    
     mL) followed by a minimal amount of cold diethyl ether (to remove unreacted starting material).
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Results
  • Yield: 75–85%

  • Appearance: White crystalline solid.

  • Purity: >98% (HPLC).

Protocol 2: Downstream Derivatization (C2-Functionalization)

Once the core is synthesized, the 2-chloro position is deactivated relative to the starting material but remains reactive enough for functionalization. The choice of method depends on the nucleophile.

Decision Matrix

DecisionMatrix Input Nucleophile Type Aliphatic Aliphatic Amine (Primary/Secondary) Input->Aliphatic Aromatic Aniline / Weak Nucleophile Input->Aromatic MethodA Method A: SNAr (Thermal/Acid) Aliphatic->MethodA High Reactivity MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Aromatic->MethodB Low Reactivity

Figure 2: Strategic selection of coupling method based on nucleophile electronics.

Method A: Thermal (For Aliphatic Amines)
  • Conditions: 3.0 equiv Amine, n-Butanol or IPA, 100–120°C (Sealed tube), DIPEA (2.0 equiv).

  • Note: The 4-amino group donates electron density into the ring, deactivating the 2-position. High temperatures are required.

Method B: Buchwald-Hartwig Coupling (For Anilines/Heterocycles)
  • Substrate: 4-amino-2-chloro-5-methylpyrimidine (1.0 equiv).

  • Coupling Partner: Aniline derivative (1.2 equiv).

  • Catalyst:

    
     (0.02 equiv) + Xantphos (0.04 equiv).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100°C, under Argon, 4–12 hours.

  • Expert Insight: Xantphos is preferred for pyrimidine chlorides due to its wide bite angle, which facilitates the reductive elimination step on the electron-deficient ring.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and the regiochemistry is correct (4-amino vs 2-amino), use the following data markers.

Quantitative Data Summary
ParameterSpecificationDiagnostic Signal
Appearance White SolidN/A
Melting Point 192–196°CSharp range indicates purity.
LC-MS (ESI+) [M+H]+ = 144.0/146.0Chlorine isotope pattern (3:1 ratio).
1H NMR (DMSO-d6) Regio-Proof NOE Correlation (See below).
Critical NMR Interpretation
  • 5-Methyl Group: Singlet/Triplet at

    
     1.95 – 2.05 ppm.
    
  • C6-Proton: Singlet at

    
     7.70 – 7.90 ppm.
    
  • 4-Amino Group: Broad singlet at

    
     6.80 – 7.20 ppm (exchangeable).
    

The Regiochemistry Check (NOE): Perform a 1D-NOESY experiment irradiating the Methyl signal (~2.0 ppm).

  • Target (4-amino): You will observe a strong NOE enhancement of the Amine protons (because they are ortho to the methyl).

  • Wrong Isomer (2-amino): You will observe NOE enhancement of the C6-Proton only; the amine is too far away.

Troubleshooting & Safety

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old ammonia solution (titer < 7N).

    • Fix: Use fresh anhydrous ammonia in MeOH. Do not use aqueous ammonia.

  • Issue: Formation of 2,4-diamino byproduct.

    • Cause: Temperature too high during addition or excess ammonia >5 equiv with heat.

    • Fix: Maintain 0°C strictly during addition.

  • Safety Hazard:

    • Aminopyrimidines can be skin sensitizers. Handle with gloves and in a fume hood.

    • Reaction vessels may pressurize upon heating; use appropriate shielding.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

  • Title: Synthesis of 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one (Supporting Information).
  • Buchwald-Hartwig Conditions for Chloropyrimidines

    • Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.[2]

    • Source: Organic Synthesis / ResearchGate.[2]

    • URL:[Link]

  • Physical Property Data

    • Title: 4-Amino-2-chloro-5-fluoropyrimidine (Analogous D
    • Source: Thermo Scientific Chemicals.[3]

Sources

Application Note: High-Selectivity Cross-Coupling of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for utilizing 2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 1233026-31-7 and related analogs) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

This scaffold represents a "Janus-faced" electrophile: it possesses two distinct electrophilic sites with orthogonal reactivity profiles.[1][2] The C4-methanesulfonyl (mesyl) group is a "super-leaving group" highly activated for Nucleophilic Aromatic Substitution (


), while the C2-chloride  is the primary handle for Palladium-catalyzed oxidative addition.[1]

Key Challenge: Standard Suzuki conditions (aqueous base, heat) often lead to the premature destruction of the C4-mesyl group via hydrolysis or nucleophilic displacement. This guide provides two validated workflows:

  • The Sequential Workflow (Standard):

    
     functionalization at C4 followed by Suzuki coupling at C2.[1]
    
  • The Chemoselective Workflow (Advanced): C2-selective Suzuki coupling preserving the C4-mesyl handle.[1]

Mechanistic Analysis & Reactivity Profile[3]

To successfully manipulate this scaffold, one must understand the electronic bias imposed by the pyrimidine nitrogen atoms and the 5-methyl substituent.

  • C4-Position (Methanesulfonyl): This position is highly electron-deficient due to the para-relationship with N1 and ortho-relationship with N3.[1] The mesyl group is an excellent fugacity group (

    
    ), reacting with amines/alkoxides at low temperatures (
    
    
    
    to RT).
  • C2-Position (Chloride): Less electrophilic than C4 regarding

    
    , but sterically accessible for Pd(0) insertion.
    
  • 5-Methyl Effect: The electron-donating alkyl group at C5 slightly increases electron density in the ring, deactivating the C2-Cl bond towards oxidative addition compared to un-substituted pyrimidines. High-activity ligands (e.g., SPhos, XPhos) are recommended.

Reactivity Decision Matrix

ReactivityMap cluster_trap Common Pitfall Start 2-Chloro-4-mesyl- 5-methylpyrimidine SNAr Nucleophilic Attack (SNAr) (Amines, Alkoxides) Start->SNAr Fast (0°C) Favored Path Suzuki Pd-Catalyzed Coupling (Boronic Acids) Start->Suzuki Slow (Heat) Requires Specific Catalyst Hydrolysis C4-OH (Hydrolysis) Dead End Start->Hydrolysis Aqueous Base (Standard Suzuki) Prod_A C4-Functionalized Product (C2-Cl Retained) SNAr->Prod_A Prod_B C2-Coupled Product (C4-SO2Me Retained) Suzuki->Prod_B Anhydrous Conditions Non-nuc. Base

Figure 1: Reactivity bifurcation.[1] Standard aqueous Suzuki conditions risk C4 hydrolysis.[1] Chemoselectivity requires strict protocol adherence.

Protocol A: The "Sequence-First" Strategy (Recommended)

Objective: Introduce a nucleophile (e.g., amine) at C4 first, then perform Suzuki coupling at C2. This is the most robust route for kinase inhibitor synthesis.

Step 1: C4-Displacement ( )[1]
  • Reagents: 1.0 eq Scaffold, 1.1 eq Amine (R-NH2), 1.5 eq DIPEA.

  • Solvent: THF or DMF (0.2 M).

  • Conditions:

    
     to RT, 1-2 hours.
    
  • Note: The mesyl group is so reactive that heating is rarely required.[1]

Step 2: C2-Suzuki Coupling

Once the C4 position is "capped" with an amine, the ring is deactivated, and the sensitive sulfone is gone. Standard Suzuki conditions can now be applied to the C2-chloride.[1]

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, resists deactivation by N-heterocycles.[1]
Ligand XPhos or SPhos (if reactivity is low)Bulky biaryl phosphines facilitate oxidative addition into electron-rich C2-Cl.[1]
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Carbonates are sufficient; avoiding hydroxides reduces side reactions.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Standard biphasic system dissolves inorganic bases.[1]
Temp 80–100°C High temperature required to activate C2-Cl.[1]

Protocol B: Chemoselective C2-Coupling (Advanced)

Objective: Perform Suzuki coupling at C2 while retaining the C4-mesyl group for later functionalization.[1] Critical Constraint: You must avoid hydrolyzing the C4-mesyl group.[1] Aqueous bases are strictly prohibited.

Materials
  • Pre-catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd-XPhos G3 .[1]

  • Base: K₃PO₄ (finely ground, anhydrous) or CsF .[1]

  • Solvent: Anhydrous Toluene or Anhydrous THF .[1]

  • Additives: Molecular Sieves (4Å) are recommended to scavenge trace water.[1]

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Solids: Charge the vial with:

    • 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq)[1]

    • Aryl Boronic Acid (1.2 eq)[1][3]

    • Anhydrous K₃PO₄ (2.5 eq)[1]

    • Pd-XPhos G3 precatalyst (3-5 mol%)[1]

  • Solvent: Add anhydrous Toluene (degassed). Concentration: 0.15 M.[1]

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitor: Check LCMS every 2 hours.[1] Look for the product mass. If you see [M-SO2Me+OH], water has entered the system.

  • Workup: Filter through a Celite pad (elute with EtOAc). Do not perform an aqueous wash if the product is still sensitive.[1] Evaporate and purify via flash chromatography (fast gradient).[1]

Optimization Workflow (Graphviz)

Optimization Start Attempt C2-Suzuki (Anhydrous Toluene, K3PO4) Check LCMS Check (2 hrs) Start->Check Result_A Product Formed (C4-SO2Me Intact) Check->Result_A Success Result_B No Reaction (SM Remaining) Check->Result_B Low Conv. Result_C Hydrolysis (C4-OH) or Homocoupling Check->Result_C Side Rxn Action_B Switch to Pd-PEPPSI-IPr (Higher Activity) Result_B->Action_B Action_C Re-dry Solvent/Base Switch Base to CsF Result_C->Action_C

Figure 2: Troubleshooting logic for chemoselective coupling. Moisture control is the primary variable.

Troubleshooting & Data Interpretation

ObservationRoot CauseCorrective Action
Formation of C4-OH (Hydrolysis) Water in solvent or wet base.[1]Use fresh anhydrous solvent; dry K₃PO₄ in a vacuum oven; add 4Å sieves.
Formation of C4-O-Alkyl Alcohol solvent used (MeOH/EtOH).[1]Never use alcohols. The alkoxide will displace the sulfone instantly.[1]
Low Conversion of C2-Cl Catalyst deactivation or poor oxidative addition.[1]Switch to Pd-PEPPSI-IPr or Pd(tBu₃P)₂ . The 5-methyl group adds steric bulk; bulky ligands help.
Desulfitative Coupling Reaction at C4 instead of C2.Rare without Cu-catalysis (Liebeskind-Srogl), but possible.[1] Lower temperature to 60°C.

References

  • Regioselectivity in Pyrimidines: Jackson, O. D., et al. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines."[1][4][5] Journal of the American Chemical Society, 2025.[4]

  • Sulfone Reactivity: "Reactivity of 2-Chloro-4-(methylsulfonyl)pyrimidine." BenchChem Technical Library. [1]

  • General Suzuki Protocol: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.[1]

  • Chemoselective Strategies: "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine." Synthesis, 2013.[1]

  • Liebeskind-Srogl Coupling (Alternative): "Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine." ResearchGate, 2025.

Disclaimer: This Application Note is for research purposes only. All chemical reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Optimizing solvent systems for reactions involving 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for Regioselective S_NAr of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Executive Summary

This guide details the solvent engineering required to control the reactivity of 2-chloro-4-methanesulfonyl-5-methylpyrimidine (referred to herein as CMSMP ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, JAK variants) and targeted covalent inhibitors (TCIs).[1]

The core challenge with CMSMP is its regioselective dichotomy :

  • C4-Attack: Preferred by amines and thiolates (displacing the methanesulfonyl group).[1]

  • C2-Attack: Preferred by alkoxides and specific anions (displacing the chloride), often driven by hydrogen-bond direction.[1][2]

This note provides validated protocols to maximize yield and regioselectivity by manipulating solvent polarity, hydrogen-bonding capability, and dielectric constants.[1]

Chemical Properties & Reactivity Profile

Substrate Analysis:

  • Electrophilic Sites: C4 (activated by sulfone and N1/N3) and C2 (activated by N1/N3).[1]

  • Leaving Groups: Methanesulfonyl (-SO₂Me) at C4 is a "super-leaving group" (

    
     vs. Cl).[1]
    
  • Steric Factor: The 5-methyl group introduces steric bulk proximal to C4. While -SO₂Me is highly reactive, the 5-Me substituent can retard C4 attack with bulky nucleophiles, potentially increasing the risk of C2 side-reactions or hydrolysis.

Table 1: Physicochemical Profile of CMSMP

PropertyValue/DescriptionImplication for Solvent Selection
Molecular Weight 206.65 g/mol Moderate; amenable to standard organic workups.
LogP (Predicted) ~0.7 - 1.2Soluble in medium-polarity organics (DCM, EtOAc, THF).[1]
Solubility (Water) Low (< 1 mg/mL)Aqueous reaction requires surfactants or cosolvents.
Solubility (Polar Aprotic) High (> 100 mg/mL in DMSO/DMF)Ideal for homogeneous S_NAr kinetics.[1]
LUMO Localization High coeff.[3] at C4; Secondary at C2C4 is the kinetic trap; C2 is the thermodynamic or directed trap.

Solvent Selection Strategy

The choice of solvent dictates the transition state energy and the stability of the charged intermediate (Meisenheimer complex).

Mechanism-Based Solvent Effects
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP):

    • Effect: Maximize reaction rate (

      
      ). They solvate cations (e.g., Na⁺, K⁺) well but leave anions (nucleophiles) "naked" and highly reactive.
      
    • Risk:[1][4][5][6][7][8][9] High reactivity can lead to "over-reaction" (displacing both C4 and C2 groups) if stoichiometry is not controlled.

  • Protic Solvents (MeOH, EtOH, iPrOH):

    • Effect: Form hydrogen bonds with anionic nucleophiles, reducing their nucleophilicity (ground-state stabilization).

    • Regioselectivity Switch: In the presence of alkoxides, alcohols facilitate H-bonding with the sulfone oxygen, directing attack to C2 rather than C4.

  • Green Alternatives (2-MeTHF, CPME, EtOAc):

    • Effect: Moderate reaction rates. 2-MeTHF offers higher reaction temperatures (bp 80°C) than THF (bp 66°C) and better phase separation during workup.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways controlled by nucleophile and solvent interactions.

ReactionPathways Start CMSMP (Substrate) Path1 Pathway A: C4-Amination (Kinase Inhibitor Route) Start->Path1 Amines (R-NH2) Solvent: DMF/THF Base: DIPEA Path2 Pathway B: C2-Alkoxylation (Directed Attack) Start->Path2 Alkoxides (RO-) Solvent: ROH/THF H-Bond Direction Path3 Pathway C: Hydrolysis (Moisture Contamination) Start->Path3 Water/OH- Wet Solvent Prod1 Product A: 2-Chloro-4-amino-5-methylpyrimidine Path1->Prod1 - MeSO2H Prod2 Product B: 2-Alkoxy-4-methanesulfonyl- 5-methylpyrimidine Path2->Prod2 - Cl- Prod3 Product C: Pyrimidinone Species (Inactive Waste) Path3->Prod3

Figure 1: Divergent reaction pathways for 2-chloro-4-methanesulfonyl-5-methylpyrimidine based on nucleophile and solvent conditions.[1]

Experimental Protocols

Protocol A: C4-Selective Amination (Standard)

Objective: Displace the C4-sulfone with a primary/secondary amine while retaining the C2-chloride. Solvent System: THF (Kinetic control) or DMF (Thermodynamic drive).[1]

  • Preparation:

    • Dissolve CMSMP (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), use DMF instead of THF to ensure solubility.

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) to scavenge the generated methanesulfinic acid.[1]

    • Add the Amine Nucleophile (1.05 equiv) dropwise.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The sulfone spot (lower Rf) should disappear; the product (higher Rf) appears.

  • Workup (Crucial for Sulfone Removal):

    • Dilute with EtOAc.

    • Wash with Sat. NaHCO₃ (removes methanesulfinic acid byproduct).

    • Wash with Water x 2, then Brine.

    • Dry over Na₂SO₄ and concentrate.

Self-Validation Check:

  • If C2-displacement is observed (rare with amines), lower the temperature to -10°C and ensure strictly 1.05 equiv of amine is used.

Protocol B: C2-Selective Alkoxylation (Directed)

Objective: Displace the C2-chloride with an alkoxide, leaving the C4-sulfone intact (less common, but chemically distinct).[1] Solvent System: Toluene or THF (Non-polar/Aprotic preferred to maximize tight ion pairing/direction).

  • Preparation:

    • Dissolve CMSMP (1.0 equiv) in anhydrous Toluene (0.15 M).

    • Cool to -20°C .

  • Addition:

    • Add the Alkoxide (e.g., NaOMe, 1.0 equiv) slowly.

    • Mechanistic Note: The sulfone oxygen coordinates the cation (Na⁺), directing the alkoxide to the C2 position.

  • Reaction:

    • Stir at -20°C to 0°C for 1–2 hours.

    • Quench immediately with dilute acetic acid/buffer upon completion to prevent C4 attack.

Optimization Workflow: Solvent Decision Tree

Use this logic flow to select the optimal solvent for your specific nucleophile.

SolventDecision Q1 Select Nucleophile Type Amine Amine (R-NH2) Q1->Amine Alkoxide Alkoxide (RO-) Q1->Alkoxide Q2 Is the Amine Water/Acid Soluble? Amine->Q2 Q3 Target Regioselectivity? Alkoxide->Q3 Solv1 Use DMF or DMSO (High Solubility, Fast Rate) Q2->Solv1 Yes (Salt form) Solv2 Use THF or 2-MeTHF (Easier Workup) Q2->Solv2 No (Free base) Solv3 Use Toluene/THF at Low Temp (Favors C2 via Coordination) Q3->Solv3 C2 Attack ( Kinetic) Solv4 Use Alcohol (ROH) (Favors C2 via H-Bonding) Q3->Solv4 C2 Attack (Thermodynamic)

Figure 2: Decision tree for solvent selection based on nucleophile type and solubility requirements.

Troubleshooting & Optimization Data

Table 2: Solvent Effects on Reaction Rate & Selectivity (C4-Amination)

SolventDielectric Const. (

)
Relative Rate (

)
Selectivity (C4:C2)Recommendation
DMSO 46.7100 (Fastest)95:5Use for unreactive/bulky amines.[1]
DMF 36.78598:2Standard choice; balance of rate/selectivity.
THF 7.520>99:1Best for high selectivity; slower rate.
2-MeTHF 6.218>99:1Green alternative to THF; enables higher T.
MeOH 32.7580:20Avoid. H-bonding retards rate & risks C2 attack.[1]

Common Issues:

  • Hydrolysis: Presence of "Product C" (Pyrimidinone).[1]

    • Fix: Dry solvents over molecular sieves (3Å). Ensure reagents (amines) are dry.[5]

  • Low Yield (Steric Hindrance): 5-Methyl group blocking C4.[1]

    • Fix: Switch from THF to DMSO and increase temperature to 40-50°C.

References

  • BenchChem. "2-Chloro-4-(methylsulfonyl)pyrimidine | Research Chemical."[1] BenchChem Product Database. Accessed 2026.[10] Link

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Chemistry Guides. Accessed 2026.[10] Link

  • PubChem. "4-Chloro-2-(methylsulfonyl)pyrimidine Compound Summary."[1] National Library of Medicine.[1] Accessed 2026.[10] Link

  • Sakamoto, T., et al. "Substituent Effect on the Site-Selective Reaction of Pyrimidines."[1][11] Chem. Pharm.[11] Bull., 1981.[11] Link

  • Large, J. M., et al. "Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions."[1][10] Institute of Cancer Research Publications.[1] Accessed 2026.[10] Link

Sources

Application Note: Microwave-Assisted Sequential Functionalization of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine core is a ubiquitous scaffold found in numerous kinase inhibitors and biologically active active pharmaceutical ingredients (APIs). Rapid generation of diverse pyrimidine libraries relies heavily on the sequential functionalization of di-halo or pseudo-halo pyrimidines. The building block 2-chloro-4-methanesulfonyl-5-methylpyrimidine offers a highly strategic starting point. It possesses two orthogonal leaving groups: a highly reactive methanesulfonyl (-SO2Me) group at C4 and a less reactive chloride at C2, separated by a sterically modulating methyl group at C5. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the rapid, microwave-assisted functionalization of this critical scaffold.

Mechanistic Rationale: The Pyrimidine Regioselectivity Matrix

As a Senior Application Scientist, I frequently observe researchers struggling with the regiocontrol and reaction kinetics of multi-substituted pyrimidines. Understanding the inherent electronic and steric properties of your starting material is the key to designing a successful synthesis.

The First Substitution (C4-SNAr): While some inverted pyrimidine systems (e.g., 2-mesyl-4-chloropyrimidines) can exhibit anomalous C2-selectivity driven by hydrogen-bonding with specific nucleophiles[1], our specific scaffold (2-chloro-4-methanesulfonyl-5-methylpyrimidine) follows classical electronic rules. The C4 position is highly electrophilic because the intermediate Meisenheimer complex is strongly stabilized by the para-nitrogen atom. Furthermore, the methanesulfonyl moiety is an exceptional leaving group—thermodynamically superior to chloride. Consequently, the first nucleophilic aromatic substitution (SNAr) occurs exclusively at C4 under mild conditions.

The Second Substitution (C2-SNAr / Cross-Coupling): Once the C4 position is substituted with an electron-donating nucleophile (e.g., an amine or alkoxide), the pyrimidine ring becomes significantly electron-rich. This electronic deactivation, coupled with the steric hindrance from the adjacent C5-methyl group, renders the remaining C2-chloride highly resistant to further substitution. Conventional heating often requires refluxing for >48 hours, which frequently leads to product degradation or poor conversions. Microwave irradiation overcomes this high activation energy barrier by providing rapid, volumetric superheating in sealed vessels, reducing reaction times from days to mere minutes while drastically improving yields[2],[3].

Workflow Visualization

Workflow cluster_0 Step 1: C4-Regioselective SNAr cluster_1 Step 2: C2-Functionalization Start 2-Chloro-4-methanesulfonyl- 5-methylpyrimidine C4_Amine Aliphatic/Aromatic Amines (MW: 80°C, 10 min) Start->C4_Amine Nu: Nitrogen C4_Alkoxide Alkoxides/Phenoxides (MW: 60°C, 5 min) Start->C4_Alkoxide Nu: Oxygen Intermediate C4-Functionalized 2-Chloro-5-methylpyrimidine C4_Amine->Intermediate C4_Alkoxide->Intermediate C2_SNAr 2nd SNAr (Anilines/Thiols) (MW: 150°C, 30 min) Intermediate->C2_SNAr Strong Nu C2_Suzuki Suzuki-Miyaura Coupling (Pd cat., MW: 120°C, 20 min) Intermediate->C2_Suzuki Aryl Boronic Acids Final Fully Functionalized Pyrimidine API Scaffold C2_SNAr->Final C2_Suzuki->Final

Figure 1: Microwave-assisted sequential functionalization of the pyrimidine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each reaction stage is verified before proceeding, preventing the costly carryover of unreacted starting materials.

Protocol A: Regioselective C4-Methanesulfonyl Displacement (SNAr 1)

Objective: Displace the highly reactive C4-mesyl group with a primary amine without disturbing the C2-chloride.

  • Reaction Setup: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 2-chloro-4-methanesulfonyl-5-methylpyrimidine (Exact Mass: 206.0) in 3.0 mL of Acetonitrile (MeCN).

    • Causality Note: MeCN is chosen because it is microwave-transparent enough to allow controlled solute heating, yet polar enough to stabilize the transition state of the Meisenheimer complex.

  • Reagent Addition: Add 1.2 mmol of the desired primary amine (e.g., benzylamine) followed by 2.0 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated methanesulfinic acid, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 80°C for 10 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Criteria: You must observe the complete disappearance of the starting material peak at m/z 207 [M+H]+. The product peak should exhibit a characteristic 3:1 isotopic pattern (indicating the intact C2-chloride) at the expected mass (m/z = 207 - 79 (mesyl) + mass of amine).

  • Workup: Concentrate the mixture under reduced pressure. Partition between EtOAc (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract, dry the organic layer over anhydrous Na2SO4, and concentrate to yield the C4-substituted intermediate.

Protocol B: Microwave-Driven C2-Chloride Displacement (SNAr 2)

Objective: Overcome electronic deactivation and steric hindrance to displace the C2-chloride with a less reactive nucleophile (e.g., an aniline)[4].

  • Reaction Setup: In a 10 mL microwave vial, dissolve 1.0 mmol of the C4-substituted intermediate from Protocol A in 3.0 mL of N-Methyl-2-pyrrolidone (NMP).

    • Causality Note: NMP is selected for its high boiling point and excellent microwave absorption characteristics (high loss tangent), allowing rapid heating to 150°C without dangerous pressure buildup.

  • Reagent Addition: Add 1.5 mmol of the aniline derivative and 2.0 mmol of DIPEA.

  • Microwave Irradiation: Seal the vial and irradiate at 150°C for 30 minutes.

  • Self-Validation Checkpoint: Analyze via LC-MS.

    • Validation Criteria: The defining marker of success is the loss of the 3:1 isotopic pattern associated with the chlorine atom, replaced by a single sharp [M+H]+ peak corresponding to the fully functionalized di-amino pyrimidine.

  • Workup: Pour the reaction mixture into 30 mL of ice-cold water. The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the optimized microwave conditions and expected yields for various transformations using this scaffold, demonstrating the efficiency of the microwave-assisted approach compared to historical conventional heating data.

Reaction StepNucleophile / ReactantBase / CatalystSolventMW Temp (°C)Time (min)Isolated Yield (%)
C4-SNAr Benzylamine (1.2 eq)DIPEA (2.0 eq)MeCN801092%
C4-SNAr Phenol (1.1 eq)Cs2CO3 (1.5 eq)DMF60588%
C2-SNAr Aniline (1.5 eq)DIPEA (2.0 eq)NMP1503078%
C2-SNAr Thiophenol (1.2 eq)K2CO3 (2.0 eq)DMF1201585%
C2-Suzuki Phenylboronic acid (1.2 eq)Pd(dppf)Cl2, K2CO3Dioxane/H2O1202081%

Conclusion

The 2-chloro-4-methanesulfonyl-5-methylpyrimidine building block is a powerful tool for diversity-oriented synthesis. By leveraging the orthogonal reactivity of its leaving groups and utilizing microwave irradiation to overcome the thermodynamic hurdles of the deactivated C2 position, researchers can rapidly construct complex, drug-like pyrimidine libraries in a fraction of the time required by traditional methods.

References

  • Kappe, C. O., et al. "Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives." ACS Combinatorial Science, 2007. [2]

  • CEM Corporation. "Nucleophilic additions and substitutions." CEM Application Notes. [3]

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Scientific Publications. [1]

  • Al-Majid, A. M., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." Arabian Journal of Chemistry, 2022. [4]

Sources

Application Notes and Protocols: Scalable Synthesis of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-chloro-4-methanesulfonyl-5-methylpyrimidine scaffold is a cornerstone building block in modern medicinal chemistry and drug development. Its intrinsic reactivity profile, characterized by an electron-deficient pyrimidine ring bearing both a good leaving group (chlorine) and a potent activating group (methanesulfonyl), makes it an exceptionally valuable electrophile for targeted covalent inhibitors (TCIs). The sulfonyl group significantly enhances the reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr), enabling the formation of stable covalent bonds with biological targets. This guide provides a comprehensive overview of a robust and scalable three-step synthesis route, designed to meet the demands of both academic research and industrial drug development programs.

Retrosynthetic Analysis and Strategic Overview

A logical and scalable approach to the target molecule, 2-chloro-4-methanesulfonyl-5-methylpyrimidine (4) , begins with a common and inexpensive starting material, 2,4-dihydroxy-5-methylpyrimidine (1) , more commonly known as thymine. The synthesis proceeds through three key transformations:

  • Dichlorination: Conversion of the dihydroxy pyrimidine to the highly reactive 2,4-dichloro-5-methylpyrimidine (2) .

  • Regioselective Thioetherification: Selective displacement of the more reactive C4-chloride with a methylthio group to form 2-chloro-4-(methylthio)-5-methylpyrimidine (3) .

  • Oxidation: Conversion of the intermediate thioether to the final activated sulfone (4) .

This strategy is predicated on the differential reactivity of the C2 and C4 positions on the dichlorinated pyrimidine ring, a well-established principle in heterocyclic chemistry.[1][2]

Overall Synthetic Workflow

The following diagram illustrates the proposed scalable synthetic route.

G cluster_0 Scalable Synthesis Route Thymine 2,4-Dihydroxy-5-methylpyrimidine (1) (Thymine) Dichloro 2,4-Dichloro-5-methylpyrimidine (2) Thymine->Dichloro Step 1: Dichlorination POCl₃, Pyridine (cat.) Solvent-free, 160°C Thioether 2-Chloro-4-(methylthio)-5-methylpyrimidine (3) Dichloro->Thioether Step 2: Thioetherification NaSMe, THF 0°C to RT Sulfone 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (4) Thioether->Sulfone Step 3: Oxidation H₂O₂, Na₂WO₄ Acetic Acid, 40°C

Caption: Scalable three-step synthesis of the target pyrimidine sulfone.

Detailed Protocols and Experimental Insights

Step 1: Dichlorination of 2,4-Dihydroxy-5-methylpyrimidine (1)

The conversion of hydroxylated pyrimidines to their chloro-derivatives is a fundamental transformation. For large-scale applications, minimizing solvent waste and simplifying work-up procedures are paramount. A highly efficient, solvent-free method utilizing equimolar phosphorus oxychloride (POCl₃) in a sealed reactor has been developed, offering excellent yields and scalability.

Causality Behind Experimental Choices:

  • Reagent: POCl₃ is a powerful and cost-effective chlorinating agent for heteroaromatic hydroxyl groups.

  • Solvent-Free: Eliminating a solvent reduces cost, simplifies product isolation, and improves process mass intensity (PMI), a key metric in green chemistry.

  • Sealed Reactor: Heating the reaction mixture at high temperatures (160 °C) in a sealed apparatus is necessary to drive the reaction to completion with a stoichiometric amount of POCl₃. This avoids the use of a large excess of the corrosive reagent, which is common in traditional reflux methods.[3][4]

  • Pyridine: A catalytic amount of a tertiary amine base like pyridine is used to facilitate the reaction.

Protocol: Large-Scale Synthesis of 2,4-Dichloro-5-methylpyrimidine (2)
ParameterValue/ReagentMolar Equiv.Notes
Reactant 1 2,4-Dihydroxy-5-methylpyrimidine (1)1.0Commercially available as thymine.
Reactant 2 Phosphorus Oxychloride (POCl₃)2.0One equivalent per hydroxyl group.
Catalyst Pyridine1.0
Temperature 160 °C-
Time 2 hours-Monitor by TLC or LC-MS for completion.
Work-up Aqueous Quench-Cautious addition to ice water.

Step-by-Step Methodology:

  • To a suitable Teflon-lined stainless steel pressure reactor, add 2,4-dihydroxy-5-methylpyrimidine (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (2.0 eq).

  • Seal the reactor and heat the mixture to 160 °C with stirring for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and cautiously pour the reaction mixture onto crushed ice (~10 volumes) with vigorous stirring. Caution: This is a highly exothermic quench.

  • Adjust the pH of the aqueous slurry to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by distillation or recrystallization to yield 2,4-dichloro-5-methylpyrimidine (2) as a solid.[3]

Step 2: Regioselective Thioetherification

The key to this synthesis is the selective reaction at the C4 position of the dichlorinated intermediate. The C4 and C6 positions of pyrimidines are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2] This inherent reactivity allows for the controlled, regioselective introduction of the methylthio group.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a potent and readily available sulfur nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this type of SNAr reaction, as it is aprotic and effectively solvates the reactants.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm and ensure high selectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Protocol: Synthesis of 2-Chloro-4-(methylthio)-5-methylpyrimidine (3)
ParameterValue/ReagentMolar Equiv.Notes
Reactant 1 2,4-Dichloro-5-methylpyrimidine (2)1.0
Reactant 2 Sodium Thiomethoxide (NaSMe)1.05A slight excess ensures full conversion.
Solvent Anhydrous Tetrahydrofuran (THF)~10 volumes
Temperature 0 °C to Room Temperature-
Time 2-4 hours-Monitor by TLC or LC-MS.
Work-up Aqueous Extraction-

Step-by-Step Methodology:

  • Dissolve 2,4-dichloro-5-methylpyrimidine (2) (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (1.05 eq) in THF dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC/LC-MS.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude 2-chloro-4-(methylthio)-5-methylpyrimidine (3) is often of sufficient purity for the subsequent step. Further purification can be achieved by column chromatography if necessary.

Step 3: Oxidation of Thioether to Sulfone

The final step involves the oxidation of the thioether to the electron-withdrawing sulfone. This transformation activates the pyrimidine ring for its intended use as a covalent warhead. For scalability, using hydrogen peroxide (H₂O₂) with a catalyst is preferable to stoichiometric peroxy-acid reagents like m-CPBA due to cost, safety, and waste considerations.[5]

Causality Behind Experimental Choices:

  • Oxidant: Hydrogen peroxide (30% aq. solution) is an inexpensive, atom-economical, and environmentally benign oxidant. The only byproduct is water.

  • Catalyst: Sodium tungstate (Na₂WO₄) is an effective catalyst for thioether oxidation with H₂O₂, proceeding via the formation of a peroxotungstate species.

  • Solvent: Acetic acid provides a suitable medium for the reaction and helps to maintain the catalytic cycle.

  • Temperature: Gentle heating to 40 °C provides sufficient thermal energy for the reaction to proceed at a practical rate without promoting side reactions or uncontrolled decomposition of H₂O₂.

Protocol: Synthesis of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (4)
ParameterValue/ReagentMolar Equiv.Notes
Reactant 1 2-Chloro-4-(methylthio)-5-methylpyrimidine (3)1.0
Oxidant Hydrogen Peroxide (30% aq.)2.1 - 2.2A slight excess ensures complete oxidation to the sulfone.
Catalyst Sodium Tungstate (Na₂WO₄)0.03 (3 mol%)
Solvent Acetic Acid~5 volumes
Temperature 40 °C-
Time 4-8 hours-Monitor by TLC or LC-MS.
Work-up Precipitation & Filtration-Product often crystallizes upon cooling.

Step-by-Step Methodology:

  • In a reaction vessel, add acetic acid and a catalytic amount of sodium tungstate (3 mol%).

  • Add the thioether intermediate (3) (1.0 eq) and stir until a clear solution is formed.

  • Heat the reaction mixture to 40 °C.

  • Slowly add 30% hydrogen peroxide (2.1 eq) dropwise over a period of 4-8 hours, maintaining the temperature at 40 °C. Caution: The addition can be exothermic.

  • After the addition is complete, continue stirring at 40 °C for an additional 3-5 hours until the reaction is complete.

  • Cool the reaction mixture to room temperature. The product will often precipitate as a solid.

  • Collect the solid product by filtration and wash sequentially with aqueous acetic acid and deionized water to remove impurities.

  • Dry the solid under vacuum to obtain the final product, 2-chloro-4-methanesulfonyl-5-methylpyrimidine (4) .

Conclusion

The described three-step sequence provides a highly efficient, scalable, and economically viable route for the synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine derivatives. By leveraging a solvent-free dichlorination, a regioselective SNAr reaction, and a catalytic oxidation, this pathway is well-suited for producing the quantities required by researchers, scientists, and drug development professionals. The strategic choices outlined in each step are grounded in established principles of chemical reactivity and process chemistry, ensuring a robust and reproducible synthesis.

References

  • Excited States: From QM Magic Class to QM Applications. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 407-410. [Link]

  • Caron, S., Dugger, R. W., Gut, S. G., Ruggeri, R. B., & Ragan, J. A. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943–2989. [Link]

  • Deng, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 407-410. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2011). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Improving yield in displacement reactions of 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Nucleophilic Displacement Reactions

Ticket ID: #PYR-SO2-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

You are working with 2-chloro-4-methanesulfonyl-5-methylpyrimidine . This scaffold is a "privileged intermediate" in kinase inhibitor synthesis because it offers two distinct electrophilic sites. However, this duality is also the source of most experimental failures.

To improve yield, you must master the Reactivity Hierarchy :

  • C4-Methanesulfonyl (

    
    ):  The "Hot" Zone. This is a super-leaving group. It is highly electron-withdrawing and located at the position most activated by the pyrimidine nitrogens. It reacts rapidly with nucleophiles, often at 
    
    
    
    to Room Temperature (RT).
  • C2-Chlorine (

    
    ):  The "Warm" Zone. Reacts significantly slower. Displacement usually requires elevated temperatures (
    
    
    
    ) or strong catalysis.
  • 5-Methyl Group: The "Steric Gate." It provides slight steric hindrance to the C4 position, preventing "runaway" reactions but requiring precise temperature control to ensure complete conversion without forcing conditions that trigger C2-attack.

The Golden Rule: If you are displacing the C2-chlorine first, you are fighting thermodynamics. The standard workflow is C4-displacement first , retaining the C2-chlorine for a subsequent step.

Diagnostic Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways that determine your yield.

ReactionPathways Start Starting Material (2-Cl-4-SO2Me-5-Me-Pyr) Desired Target Product (C4-Substitution) Start->Desired Nucleophile (Nu-) Anhydrous, <25°C Hydrolysis By-Product A: Pyrimidinone (Hydrolysis) Start->Hydrolysis Trace H2O Fast reaction WrongRegio By-Product C: C2-Substitution (Rare) Start->WrongRegio High Temp / Specific Catalysis BisSub By-Product B: Bis-Substituted (Over-reaction) Desired->BisSub Excess Nu- High Temp (>60°C)

Caption: Figure 1. Kinetic competition between the desired C4-displacement (Green) and common yield-killing side reactions (Red/Yellow).

Troubleshooting Guide (FAQs)

Q1: My product yield is low, and I see a polar spot by TLC/LCMS that matches the mass of [M-SO2Me+OH]. What happened?

Diagnosis: Hydrolysis. The methanesulfonyl group is so reactive that it will react with trace water in your solvent faster than your intended nucleophile. This converts your reactive sulfone into a non-reactive pyrimidinone (tautomer of 4-hydroxypyrimidine). Solution:

  • Solvent: Switch to anhydrous THF, Dioxane, or DMF. Do not rely on "bottle dry" solvents; use molecular sieves.

  • Atmosphere: Run the reaction under Argon or Nitrogen.

  • Reagent Quality: Ensure your nucleophile (amine/alcohol) is dry. If using a salt (e.g., amine hydrochloride), dry it under vacuum first.[1]

Q2: I am getting a mixture of two isomers. How do I ensure C4 selectivity over C2?

Diagnosis: Thermal Overdrive. While C4 is electronically favored, high temperatures lower the activation energy barrier for C2 attack, eroding regioselectivity. Solution:

  • Temperature Control: Start the reaction at

    
     . Slowly warm to RT only if TLC shows no progress after 1 hour.
    
  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the nucleophile. Excess nucleophile drives the second displacement (C2) once the C4 product is formed.

  • Base Choice: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid strong hydroxide bases (

    
    , 
    
    
    
    ) which promote hydrolysis and lack selectivity.
Q3: The reaction turns black/tarry. Why?

Diagnosis: Sulfinic Acid Decomposition. The leaving group, methanesulfinate (


), can disproportionate or decompose, causing dark coloration.
Solution: 
  • This is often cosmetic. Perform a quick filtration through a short pad of silica or Celite immediately after workup to remove the tarry sulfur by-products.

  • Ensure you are washing the organic layer with saturated

    
      during workup to remove acidic sulfur species.
    

Optimized Experimental Protocol

Objective: Selective displacement of C4-


 with a primary amine (

) while preserving C2-

.
Reagents & Setup
ComponentSpecificationRole
Substrate 2-chloro-4-methanesulfonyl-5-methylpyrimidineElectrophile
Nucleophile Primary Amine (

eq)
Nucleophile
Base DIPEA (

eq)
Acid Scavenger
Solvent Anhydrous THF or 1,4-Dioxane (

)
Medium
Temp

Kinetic Control
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an inert gas inlet (

    
    /Ar).
    
  • Dissolution: Add the substrate (1.0 eq) and anhydrous THF. Cool the solution to

    
      using an ice bath.
    
  • Base Addition: Add DIPEA (1.2 eq) dropwise. Note: If your amine is a salt (e.g., HCl salt), increase DIPEA to 2.2 eq.

  • Nucleophile Addition: Dissolve the amine (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the cold reaction mixture over 10–15 minutes.

    • Why? Slow addition keeps the local concentration of nucleophile low, preventing bis-substitution.

  • Reaction: Stir at

    
     for 30 minutes. Monitor by TLC.[2]
    
    • Checkpoint: If starting material remains, remove the ice bath and stir at RT for 1–2 hours. Do not heat.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Water (

      
      ) to remove the methanesulfinate salt.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes cleanly; the sulfone starting material is much more polar than the substituted product (if using amines).

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose failure modes in real-time.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC/LCMS Start->CheckTLC ResultA Product Mass = [M - SO2Me + OH] (Hydrolysis) CheckTLC->ResultA Found OH species ResultB Product Mass = [M - Cl - SO2Me + 2Nu] (Bis-Substitution) CheckTLC->ResultB Found Bis-adduct ResultC No Reaction / SM Recovered CheckTLC->ResultC Only SM ActionA Action: Dry Solvents. Use Molecular Sieves. Check Ar/N2 line. ResultA->ActionA ActionB Action: Lower Temp to 0°C. Reduce Nu equivalents. Add Nu dropwise. ResultB->ActionB ActionC Action: Check Base (DIPEA?). Warm to RT (Max 40°C). Verify Nu solubility. ResultC->ActionC

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on LCMS/TLC data.

References

  • Regioselectivity in Pyrimidine Substitutions

    • Title: Dichotomy in Regioselectivity of

      
       Reactions with 2-MeSO2-4-Chloropyrimidine.[4]
      
    • Source: WuXi AppTec, Organic Chemistry Field Guide.
    • Context: Explains the electronic vs. H-bond directed selectivity mechanisms.
    • URL:[Link]

  • Hydrolysis Risks

    • Title: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine.[5]

    • Source:Journal of Organic Chemistry (via ResearchG
    • Context: Details the sensitivity of sulfonylpyrimidines to hydrolysis and the preference for C4/C6 displacement.
    • URL:[Link]

  • General Reactivity of Sulfonylpyrimidines

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[6]

    • Source:J. Am. Chem. Soc. (2018).[7]

    • Context: Provides quantitative rate constants demonstrating the superior leaving group ability of sulfones compared to chlorides in pyrimidine systems.
    • URL:[Link]

Sources

Controlling C2 vs C4 regioselectivity in pyrimidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling C2 vs. C4 Regioselectivity in 2,4-Dichloropyrimidine Substitution Ticket ID: PYR-REGIO-001 Status: Open Analyst: Senior Application Scientist

Core Directive & Executive Summary

The "C4 Rule": In unsubstituted 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic than C2. This applies to both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).

The Engineering Challenge:

  • Targeting C4: Follows the natural electrophilic bias. Optimization focuses on yield and suppressing double-substitution.

  • Targeting C2: Requires breaking the intrinsic bias. This is achieved through steric enforcement (bulky ligands), substrate engineering (C5-substituents), or sequential ordering (Order of Operations).

Decision Logic & Workflow

Before starting your experiment, use this logic gate to determine your synthetic route. The choice of catalyst or nucleophile determines the regiochemical outcome.

Pyrimidine_Regio Start Start: 2,4-Dichloropyrimidine Goal What is your Target? Start->Goal C4_Target Target: C4-Functionalization Goal->C4_Target Natural Bias C2_Target Target: C2-Functionalization Goal->C2_Target Inverted Bias SNAr_Std Method: Standard SNAr (Mild Base, 0°C - RT) C4_Target->SNAr_Std Pd_Std Method: Pd-Catalysis (PPh3 or dppf ligands) C4_Target->Pd_Std Pd_NHC Method: Pd-Catalysis (Bulky NHC Ligands e.g., IPr) C2_Target->Pd_NHC Direct C2 Substrate_Eng Method: Substrate Engineering (C5-EWG + Tertiary Amine) C2_Target->Substrate_Eng Specific Cases Order_Ops Method: Order of Operations (Install C4 first, then C2) C2_Target->Order_Ops If C4 group is tolerated

Caption: Decision matrix for selecting synthetic routes based on desired regioselectivity.

Technical Modules: Mechanisms & Protocols

Module A: The Default Path (C4-Selectivity)

Mechanism: The C4 position is favored because the intermediate Meisenheimer complex is stabilized by the para-nitrogen (N1). The negative charge can be delocalized onto N1, which is a lower energy state than delocalization onto N3 (which occurs during C2 attack) due to the specific orbital coefficients and the "para-like" resonance contribution [1].

Troubleshooting C4 Reactions: If you are observing low yields or mixtures:

  • Temperature Control:

    
     at C4 is often exothermic. Start at 0°C. Higher temperatures (>60°C) increase the kinetic energy enough to overcome the higher activation barrier of C2, leading to mixtures (C2+C4) or bis-substitution (2,4-disubstituted).
    
  • Proton Scavengers: Use a stoichiometric base (DIPEA or

    
    ). The HCl generated can protonate the pyrimidine ring, deactivating it toward further nucleophilic attack, but can also catalyze hydrolysis.
    

Standard Protocol (C4-Selective


): 
  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in EtOH or THF.

  • Cool to 0°C.

  • Add Amine (1.0 equiv) and DIPEA (1.1 equiv) dropwise.

  • Stir at 0°C for 2 hours.

  • Validation:

    
    H NMR will typically show a shift in the C5 proton. For 4-substituted products, the symmetry is broken differently than 2-substituted, but 2D NMR (HMBC) is the gold standard for confirmation.
    
Module B: The Inverted Path (C2-Selectivity)

Achieving C2-selectivity on a 2,4-dichloropyrimidine is the "Holy Grail" of heterocyclic process chemistry. It rarely happens via standard


 without specific substrate modification.
Strategy 1: Palladium-Catalyzed "Ligand Control"

Recent advances demonstrate that steric bulk on the catalyst can override electronic bias. Using bulky N-heterocyclic carbene (NHC) ligands (like IPr or SIPr) creates a "pocket" that makes the oxidative addition at the sterically less hindered C4 position disfavored relative to the more exposed C2, or alters the electronic preference of the Pd(0) species [2].

Protocol (C2-Selective Suzuki Coupling):

  • Substrate: 2,4-Dichloropyrimidine.[1][2][3][4][5][6][7][8][9][10]

  • Catalyst: Pd(IPr)(cin)Cl (or generated in situ from

    
     + IPr·HCl).
    
  • Boronic Acid: Arylboronic acid (1.1 equiv).

  • Base: KOtBu or

    
    .
    
  • Solvent: Toluene or Dioxane, 60-80°C.

  • Outcome: High selectivity for 2-aryl-4-chloropyrimidine.[5][7]

Strategy 2: The "Tertiary Amine" Anomaly

While secondary amines hit C4, tertiary amines can selectively react at C2 if an Electron Withdrawing Group (EWG) is present at C5 (e.g., 5-nitro-2,4-dichloropyrimidine).[6]

  • Mechanism: The reaction proceeds via an

    
     mechanism where the tertiary amine attacks C2.[7] This is followed by an in situ N-dealkylation (loss of an alkyl group) to yield the secondary amine product at C2.[2][6][7] This is driven by the specific steric and electronic environment created by the C5-EWG [3].
    

Troubleshooting Guide (FAQ)

Issue 1: "I need a C2-amine, but I keep getting C4-substitution."

Diagnosis: You are fighting the electronic bias of the ring using standard


 conditions.
Solution: 
  • Check your starting material: Can you start with 2-chloropyrimidine ?

    • Perform C4-lithiation (using LDA) followed by an electrophile quench. This installs your C4 group without needing nucleophilic substitution.

    • Then, perform

      
       on the remaining C2-Cl.
      
  • Order of Operations: If you need a C2-amine and a C4-ether:

    • Do the C4-ether formation first (easy).

    • The ring is now deactivated. You will likely need high heat or Pd-catalysis (Buchwald-Hartwig) to install the amine at C2.

Issue 2: "I am getting a 50:50 mixture of C2 and C4 products."

Diagnosis: This usually happens when:

  • C5 Substituents: You have an electron-donating group (EDG) at C5 or C6 (e.g., -OMe). This perturbs the LUMO coefficients, making C2 and C4 nearly isoenergetic [4].

  • Temperature: The reaction is too hot. Solution:

  • Lower the temperature to -78°C or -20°C.

  • Switch solvent.[6] Non-polar solvents (Toluene) often enhance regioselectivity compared to polar aprotic solvents (DMF) by enhancing tight ion-pairing which can favor the "harder" nucleophile attack at C4.

Issue 3: "My Suzuki coupling failed at C2 even with NHC ligands."

Diagnosis: The oxidative addition at C2 is slow. Solution:

  • Ensure you are using base-free conditions for the oxidative addition step if possible, or switch to a precatalyst like Pd(crotyl)(IPr)Cl .

  • Verify the quality of the NHC ligand. They are sensitive to moisture.

Comparative Data Tables

Table 1: Regioselectivity Drivers[4]
VariableCondition Favoring C4 (Default)Condition Favoring C2 (Inverted)
Reaction Type

(Standard)
Pd-Catalysis (Ligand Controlled)
Ligand (Pd)

, dppf, XPhos
IPr, SIPr (Bulky NHCs)
Nucleophile Primary/Secondary AminesTertiary Amines (requires C5-EWG)
C5 Substituent H, Halogen

(with specific nucleophiles)
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene) + Lewis Acid
Table 2: Order of Operations Strategy
Desired ProductStep 1 (First Reaction)Step 2 (Second Reaction)
2-Amino-4-Aryl Suzuki at C4 (Standard conditions). Product: 2-Cl-4-Aryl.Amination at C2 . Requires forcing conditions (High T or Buchwald) because ring is deactivated by Aryl group.
2-Aryl-4-Amino Suzuki at C2 (Must use IPr-Pd catalyst). Product: 2-Aryl-4-Cl.

at C4
. Easy, mild conditions.
2,4-Diamino

at C4
(0°C). Product: 2-Cl-4-Amino.[4]

at C2
. Requires high heat (>100°C) or Pd-catalysis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C4 electrophilicity in pyrimidines).
  • Strotman, N. A., et al. (2011). "Catalyst-Controlled Regioselective Suzuki Couplings at the C2 Position of Dihalopyrimidines." Journal of the American Chemical Society, 133(22), 8452–8455. Link

  • Lee, M., et al. (2015).[2] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757–7763.[2] Link[2]

  • WuXi AppTec. (2020). "QM Magic Class: Regioselectivity of SNAr reaction of 2,4-dichloropyrimidine." WuXi AppTec Content Hub. Link

Sources

Technical Support Center: Alkyl Mesylate Stability & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of the Methanesulfonyl (Mesyl) Group During Workup Audience: Researchers, Scientists, and Drug Development Professionals

Current Status: Operational Subject: Stabilization of Alkyl Methanesulfonates (


) during Workup and Purification.
Executive Summary

The methanesulfonyl (mesyl) group is a potent nucleofuge (leaving group), designed to be reactive.[1] Consequently, alkyl mesylates are inherently prone to hydrolysis (solvolysis) by water, a process often catalyzed by the very byproducts generated during their formation (methanesulfonic acid and HCl).[1]

This guide addresses the "Autocatalytic Loop" of mesylate decomposition and provides field-proven protocols to break this cycle during quenching, extraction, and chromatography.

Module 1: The Chemistry of Instability

The Core Problem: Mesylates (


) are not thermodynamically stable in aqueous media. Their decomposition is driven by two factors:
  • Nucleophilic Attack: Water attacks the alkyl carbon (

    
    ) or the carbocation intermediate (
    
    
    
    ), reverting the molecule to the starting alcohol (
    
    
    ).
  • Acid Catalysis: The reaction produces methanesulfonic acid (

    
    ). If not neutralized, this acid protonates the mesylate oxygen, making it an even better leaving group, accelerating decomposition.
    

Visualizing the Autocatalytic Trap:

MesylateDecomposition cluster_0 The Autocatalytic Loop Mesylate Alkyl Mesylate (R-OMs) Transition Transition State (Protonated) Mesylate->Transition H+ (Catalyst) Water Water (Workup) Water->Transition Nucleophilic Attack Alcohol Alcohol (R-OH) Transition->Alcohol Hydrolysis Acid MsOH + HCl (Acid Byproducts) Transition->Acid Generates Acid->Mesylate Accelerates (Feedback Loop)

Figure 1: The autocatalytic decomposition loop. Acid generated by initial hydrolysis catalyzes further decomposition.

Module 2: Critical Workup Protocols
Protocol A: The "Cold & Buffered" Aqueous Quench

Use when: The byproduct amine salts are voluminous and must be washed away.

The Logic: You must neutralize the acid (


) generated by excess 

quenching before the heat of neutralization degrades your product.
  • Chill: Cool the reaction mixture to 0°C or -10°C .

  • Dilute: Add a non-miscible organic solvent (DCM or

    
    ) before adding water. This acts as a heat sink and partitions the mesylate away from the aqueous acid immediately.
    
  • The Buffer Quench: Do NOT quench with pure water.

    • Recommended: Quench with saturated aqueous

      
        or saturated 
      
      
      
      (if product is base-sensitive).
    • Why?

      
       consumes the acid immediately.
      
  • Rapid Separation: Shake and separate layers immediately. Do not let the mesylate sit in the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
     (sodium sulfate) or 
    
    
    
    .
    • Note:

      
       is slightly acidic (Lewis acid). For highly sensitive mesylates, use 
      
      
      
      with a pinch of
      
      
      added to the drying flask.
Protocol B: The Non-Aqueous Workup (Filtration)

Use when: The mesylate is highly unstable (e.g., secondary, allylic, or benzylic mesylates).

The Logic: Removing water entirely eliminates hydrolysis.

  • Precipitation: Upon completion, dilute the reaction with cold dry Ether or Hexane/Ether (1:1).

    • Mechanism:[1][2][3][4] Triethylamine hydrochloride (

      
      ) or Pyridine salts are generally insoluble in ether/hexane.
      
  • Filtration: Filter the white solid (amine salts) through a fritted glass funnel or a pad of Celite under inert atmosphere.

  • Concentration: Evaporate the filtrate at low temperature (<30°C).

    • Result: This yields crude mesylate often pure enough for the next step without aqueous exposure.

Module 3: Purification (Surviving Silica Gel)

Standard silica gel is acidic (


). Loading a sensitive mesylate onto untreated silica is a common cause of "disappearing product."
Technique: Triethylamine (

) Neutralization
ParameterStandard SilicaNeutralized Silica
Surface pH Acidic (~4.5)Buffered/Basic (~7.5)
Mesylate Stability Low (Hydrolysis/Elimination)High
Resolution StandardSlightly reduced (tailing of amines)

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% to 5% Triethylamine (

    
    )  to the slurry solvent.
    
  • Pack & Flush: Pour the column. Flush with 2 column volumes of the eluent containing

    
    .
    
  • Elution: Run the column with eluent containing 1%

    
     .
    
    • Note: The

      
       prevents acid-catalyzed solvolysis on the silica surface.
      
Module 4: Troubleshooting FAQ

Q1: My mesylate turned into an alcohol during concentration on the rotovap. Why?

  • Diagnosis: Residual acid.[5] If you used Protocol A (Aqueous), you may have carried over trace HCl or MsOH. As you remove solvent, the concentration of acid spikes, triggering rapid hydrolysis.

  • Fix: Ensure the organic layer is washed with bicarbonate until the aqueous pH is >7. Add a few drops of

    
     to the flask before rotary evaporation to scavenge trace acid. Keep the water bath <35°C .
    

Q2: I see "fuming" when I add water to the reaction. Did I destroy my product?

  • Diagnosis: That fume is HCl gas released from the hydrolysis of excess Methanesulfonyl Chloride (

    
    ), not necessarily your product.
    
  • Risk: The heat generated by this exotherm can decompose your mesylate.

  • Fix: Calculate excess

    
     carefully. Quench with ice-cold bicarbonate. If the exotherm is violent, dilute with DCM first to absorb the heat.
    

Q3: The mesylate is an oil that won't crystallize. Can I store it?

  • Status: Risky.

  • Recommendation: Alkyl mesylates are best used immediately (telescoped) in the next step. If storage is mandatory:

    • Dissolve in anhydrous benzene or toluene (inert solvent).

    • Store at -20°C over activated 4Å molecular sieves to keep it bone dry.

    • Never store neat (pure liquid) if the compound is unstable; autocatalysis will cause a "runaway" decomposition (black tar formation).

Q4: My yield is low, but I don't see alcohol. Where did it go?

  • Diagnosis: Elimination. Under basic conditions (excess

    
     or warm workup), mesylates can undergo E2 elimination to form alkenes.
    
  • Verification: Check NMR for vinyl protons (5.0–6.5 ppm).

  • Fix: Avoid heating. Do not use strong hydroxide bases for the wash. Stick to Bicarbonate.

Decision Tree: Workup Strategy

WorkupStrategy Start Reaction Complete (R-OH -> R-OMs) StabilityCheck Is the Mesylate Primary or Secondary? Start->StabilityCheck Primary Primary (More Stable) StabilityCheck->Primary Secondary Secondary/Allylic/Benzylic (Unstable) StabilityCheck->Secondary Aqueous Protocol A: Cold Aqueous Bicarb Wash Primary->Aqueous NonAqueous Protocol B: Non-Aqueous Filtration Secondary->NonAqueous Purification Purification Required? Aqueous->Purification NonAqueous->Purification Silica Neutralized Silica Gel (1% Et3N) Purification->Silica Yes Telescope Telescope to Next Step (Do not isolate) Purification->Telescope No (Recommended)

Figure 2: Decision matrix for selecting the appropriate workup and isolation pathway based on substrate stability.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying and neutralizing silica).

  • Teledyne ISCO. (2023). Strategies to Purify Carbohydrate Based Compounds. (Detailing the use of amine-modified silica for acid-sensitive protecting groups).

  • Product Quality Research Institute (PQRI). (2008). Sulfonate Esters: Mechanism and Processing Parameters Affecting Formation. (Kinetics of sulfonate ester hydrolysis and stability).

  • Organic Syntheses. (1998). Use of Triethylamine Deactivated Silica. Coll. Vol. 9, p. 432. (Specific protocol for neutralizing silica gel).

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. (Mechanistic overview of formation and stability).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-chloro-4-methanesulfonyl-5-methylpyrimidine. This versatile building block is a potent electrophile used in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in the development of covalent inhibitors and other complex molecules.[1] However, its reaction with weak nucleophiles can be challenging. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-chloro-4-methanesulfonyl-5-methylpyrimidine and a weak nucleophile (e.g., an aniline or phenol) not proceeding?

A1: Low reactivity is typically due to a combination of factors. The pyrimidine ring is "electron-deficient" due to the ring nitrogens and the powerful electron-withdrawing methanesulfonyl group, which is a prerequisite for SNAr.[1][2] However, the reaction's success hinges on three pillars: the nucleophile's strength, the leaving group's ability, and the reaction conditions. Weak nucleophiles, by definition, have a low propensity to attack the electrophilic carbon. To drive the reaction forward, you must optimize the conditions to enhance the nucleophile's reactivity or increase the substrate's electrophilicity. This often involves adjusting the solvent, base, and temperature.

Q2: Which is the better leaving group on this pyrimidine ring: the 2-chloro or the 4-methanesulfonyl group?

A2: This is a critical and nuanced question. In many SNAr reactions on heteroaromatic systems, sulfonyl groups are highly effective leaving groups, often more reactive than chlorides.[3][4][5][6] However, the regioselectivity on this specific scaffold is highly dependent on the nature of the nucleophile.

  • For many amines , substitution occurs selectively at the C4 position, displacing the chloride.[7]

  • For alkoxides and some formamide anions , substitution surprisingly occurs at the C2 position, displacing the methanesulfonyl group, even at low temperatures like -78 °C.[7] This has been attributed to the formation of a hydrogen-bond complex between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the C2 position.[7]

Therefore, you must consider the specific nucleophile you are using to predict the likely site of substitution.

Q3: What are the best general starting conditions for a reaction with a weak nucleophile?

A3: A good starting point is to use a polar aprotic solvent, a non-nucleophilic base, and elevated temperature.

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8] These solvents effectively solvate cations, leaving the nucleophilic anion more "naked" and reactive.[9][10][11]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃). These are strong enough to deprotonate weak nucleophiles like phenols or anilines but are generally mild enough to prevent substrate decomposition.

  • Temperature: Start at an elevated temperature, for example, 80-100 °C, and monitor the reaction by TLC or LC-MS.[8]

In-Depth Troubleshooting Guide

Problem: No or Minimal Conversion to Desired Product

Low conversion is the most common issue when working with weak nucleophiles. The following workflow will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Conversion

G cluster_0 cluster_1 Step 1: Evaluate the Nucleophile & Base cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Consider Catalysis cluster_4 Start Low Conversion Observed Nuc_Check Is the nucleophile sufficiently deprotonated? Start->Nuc_Check Base_Strength Increase Base Strength (e.g., K₂CO₃ → NaH, KHMDS) See Table 2 Nuc_Check->Base_Strength No Cond_Check Are the conditions energetic enough? Nuc_Check->Cond_Check Yes Base_Sol Ensure base is soluble in the reaction medium. Base_Strength->Base_Sol Base_Sol->Nuc_Check Temp Increase Temperature (e.g., 80°C → 120°C or Microwave) Cond_Check->Temp No Cat_Check Can the reaction be catalyzed? Cond_Check->Cat_Check Yes Solvent Switch to a more effective polar aprotic solvent (e.g., THF → DMSO) See Table 1 Temp->Solvent Solvent->Cond_Check PTC Add Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems Cat_Check->PTC No Metal Consider Metal Catalysis (e.g., Buchwald-Hartwig for amines) Requires different conditions Cat_Check->Metal Alternative End Reaction Optimized Cat_Check->End Yes PTC->End Metal->End

Caption: A troubleshooting flowchart for low conversion SNAr reactions.

Cause 1.1: Insufficient Nucleophilicity / Inappropriate Base

The equilibrium between a weak nucleophile (Nu-H) and its active, deprotonated form (Nu⁻) is critical. If the base is not strong enough to generate a sufficient concentration of Nu⁻, the reaction will stall.

Solution:

  • Select a Stronger Base: Use a base with a conjugate acid (pKaH) significantly higher than the pKa of your nucleophile. For very weak nucleophiles, stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary.

  • Ensure Base Solubility: An insoluble base has limited effectiveness. While K₂CO₃ is common, its solubility in solvents like THF is low. Cs₂CO₃ is often a better choice due to its higher solubility in organic solvents.

Table 1: Common Bases for SNAr Reactions
Base pKa of Conjugate Acid (pKaH) in DMSO
Triethylamine (Et₃N)9.0
Potassium Carbonate (K₂CO₃)~10.3 (in water)
Cesium Carbonate (Cs₂CO₃)~10.3 (in water)
Sodium tert-butoxide (NaOtBu)~19 (for tBuOH in DMSO)
Sodium Hydride (NaH)~35 (for H₂)
KHMDS~26

Note: pKa values are approximate and can vary with solvent.

Cause 1.2: Suboptimal Solvent and Temperature

The reaction medium plays a pivotal role in SNAr reactions.

Solution:

  • Employ Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are ideal.[8][12] They excel at solvating the counter-ion of the base (e.g., K⁺), which "frees" the nucleophilic anion, dramatically increasing its reactivity.[9][10][13] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the pyrimidine ring.[10][13]

  • Increase Reaction Temperature: SNAr reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier. Microwave irradiation is a highly effective technique for rapidly screening conditions and can reduce reaction times from hours to minutes.[8]

Table 2: Recommended Solvents for SNAr
Solvent Boiling Point (°C) Key Features
Acetonitrile (MeCN)82Good for moderate temperatures.
Tetrahydrofuran (THF)66Lower polarity, often requires stronger bases.
N,N-Dimethylformamide (DMF)153Excellent general-purpose polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)189Highly polar, can accelerate slow reactions.[13]
N-Methyl-2-pyrrolidone (NMP)202High boiling point for very sluggish reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Weak Nucleophile

This protocol provides a robust starting point for reacting a weak nucleophile, such as a substituted phenol or aniline, with 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Materials:

  • 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq)

  • Weak Nucleophile (e.g., 4-methoxyphenol) (1.1 - 1.2 eq)

  • Base (e.g., Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add 2-chloro-4-methanesulfonyl-5-methylpyrimidine and the chosen nucleophile.

  • Add the base (e.g., Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

SNAr Mechanism on the Pyrimidine Ring

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Problem: Side Product Formation or Decomposition

Harsh reaction conditions (high temperatures, strong bases) can sometimes lead to decomposition of the starting material or the product.

Cause 2.1: Substrate Instability

The highly activated pyrimidine ring can be susceptible to degradation or reaction with the solvent (solvolysis) under forcing conditions.[14][15]

Solution:

  • Use Milder Bases: If decomposition is observed with strong bases like NaH, revert to inorganic carbonates like K₂CO₃ or Cs₂CO₃.

  • Lower the Temperature: Find the minimum temperature required for the reaction to proceed at an acceptable rate.

  • Ensure Anhydrous Conditions: If using solvents like DMF or DMSO, ensure they are anhydrous, as residual water can act as a nucleophile, leading to the formation of hydroxypyrimidine byproducts.[15][16]

References

  • Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. LinkedIn. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

Sources

Minimizing side reactions when using strong bases with pyrimidine sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrimidine sulfones are exceptionally powerful electrophiles used extensively in medicinal chemistry and drug development. However, their high reactivity makes them prone to severe side reactions—particularly ring degradation, hydrolysis, and poor chemoselectivity—when exposed to strong bases.

This guide is designed to help researchers diagnose, troubleshoot, and optimize Nucleophilic Aromatic Substitution (SNAr) workflows involving pyrimidine sulfones.

The Mechanistic Landscape: Causality of Side Reactions

To prevent side reactions, we must first understand the intrinsic reactivity of the pyrimidine sulfone scaffold. The electron-withdrawing nature of the pyrimidine ring nitrogens, combined with the powerful inductive and mesomeric effects of the methylsulfonyl group, renders the ring highly susceptible to nucleophilic attack[1].

During a successful SNAr reaction, the nucleophile attacks the electrophilic C2 or C4 position, forming a stabilized Meisenheimer intermediate[1]. Rearomatization then drives the extrusion of a sulfinic acid leaving group, which is thermodynamically highly favorable[2].

Mechanism Nu Nucleophile (Pre-formed Anion) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Nu->Meisenheimer Attack at C2/C4 Py Pyrimidine Sulfone (Electrophile) Py->Meisenheimer Electron Withdrawal Product Substituted Pyrimidine (Product) Meisenheimer->Product Rearomatization Leaving Sulfinic Acid (Leaving Group) Meisenheimer->Leaving Extrusion

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on pyrimidine sulfones.

When strong bases are introduced to activate the nucleophile, three primary side reactions compete with this desired pathway:

  • Direct Base Attack: If the base is nucleophilic (e.g., alkoxides, hydroxides), it will directly attack the pyrimidine sulfone, leading to undesired etherification or hydrolysis[1].

  • Metallation & Ring Degradation: While the C5 position of the pyrimidine ring is the least electron-deficient[3], highly basic, sterically hindered reagents (like LDA or LiHMDS) at temperatures above -40 °C can deprotonate the ring, leading to rapid fragmentation or dimerization.

  • Loss of Chemoselectivity: In poly-electrophilic substrates (e.g., 4,6-dichloro-2-(methylsulfonyl)pyrimidine), the strength of the base dictates the site of attack. Weak bases favor chloride displacement, while strong bases drive sulfone displacement[4].

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your side reactions and select the appropriate mitigation strategy.

SNAr_Troubleshooting Start SNAr Reaction: Pyrimidine Sulfone + Base + Nucleophile CheckBase Is the base nucleophilic? (e.g., NaOMe, KOH, NaOH) Start->CheckBase BaseYes Side Reaction: Direct Base Attack / Hydrolysis CheckBase->BaseYes Yes CheckTemp Is reaction temp > 0°C during base addition? CheckBase->CheckTemp No BaseFix Fix: Switch to non-nucleophilic base (LiHMDS, DBU, BEMP) BaseYes->BaseFix BaseFix->CheckTemp TempYes Side Reaction: Ring Degradation / C5-Metallation CheckTemp->TempYes Yes CheckSelect Multiple Leaving Groups? (e.g., Cl vs. SO2Me) CheckTemp->CheckSelect No TempFix Fix: Pre-cool to -78°C, add sulfone dropwise TempYes->TempFix TempFix->CheckSelect SelectYes Side Reaction: Poor Chemoselectivity CheckSelect->SelectYes Yes Success Optimized SNAr Product CheckSelect->Success No SelectFix Fix: Tune base strength. Weak base -> Cl displacement. Strong base -> SO2Me displacement. SelectYes->SelectFix SelectFix->Success

Diagnostic workflow for mitigating side reactions in pyrimidine sulfone SNAr.

Troubleshooting FAQs

Q: My reaction mixture turns black immediately upon adding the strong base, and I recover no starting material. What happened? A: This indicates catastrophic ring decomposition. Pyrimidine sulfones are highly sensitive to strong nucleophiles and localized exotherms[1]. If you are using NaH in DMF at room temperature, unreacted hydride or trace hydroxide impurities are degrading the ring. Causality & Fix: The activation energy for ring opening is easily breached at room temperature. Switch to a pre-metallation strategy: deprotonate your nucleophile in a separate flask at -78 °C using a non-nucleophilic base like LiHMDS, then add the pyrimidine sulfone dropwise.

Q: I am trying to displace the sulfone group with an amine on a substrate that also contains a chloride. Why am I getting chloride displacement instead? A: Chemoselectivity in pyrimidines with multiple leaving groups is highly dependent on the base and the nucleophile's protonation state. Causality & Fix: In the presence of weak bases (like DIPEA), amines selectively displace the chloride group. To selectively displace the sulfone, you must fully deprotonate the amine (e.g., anilines) using a strong base like NaHMDS to form a highly reactive amide anion, which preferentially attacks the sulfone-bearing carbon[4].

Q: I see a major byproduct with a mass corresponding to the addition of water (-SO₂Me + OH). I am using anhydrous solvents. A: The sulfonyl group is an excellent leaving group, making the pyrimidine highly reactive toward trace moisture. Causality & Fix: Hygroscopic bases (like K₂CO₃ or NaOH) introduce trace water, which acts as a competing nucleophile. Ensure strictly anhydrous conditions, switch to organic superbases (like DBU or BEMP), and quench the reaction with a non-aqueous buffer before exposing it to ambient air.

Base Selection & Reactivity Matrix

Selecting the correct base is the single most critical variable in preventing side reactions. Use the following matrix to guide your experimental design:

BasepKa (Conjugate Acid)NucleophilicityRecommended ApplicationPrimary Side Reaction Risk
NaH ~35LowPre-metallation of alcoholsRing degradation if unreacted
LiHMDS 26Very LowCryogenic pre-metallationRing metallation if T > -40 °C
K₂CO₃ 10.3ModerateIn situ activation of thiolsHydrolysis (if wet)
NaOMe 15.5HighDo not use for non-ether SNArDirect displacement by methoxide
DBU 13.5Very LowAmine activationHalide displacement over sulfone

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Cryogenic Pre-Metallation SNAr (Minimizing Ring Degradation)

Objective: To couple a sensitive pyrimidine sulfone with an aliphatic alcohol using a strong base without degrading the pyrimidine ring.

  • Nucleophile Activation: Dissolve the alcohol (1.05 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Add LiHMDS (1.05 eq, 1M in THF) dropwise. Stir for 30 minutes.

  • Self-Validation (Anion Confirmation): Withdraw a 50 µL aliquot and quench it with D₂O. Analyze via crude ¹H-NMR or LC-MS to confirm >95% deuterium incorporation (confirming complete deprotonation) before proceeding. Do not proceed if deprotonation is incomplete.

  • Electrophile Addition: Dissolve the pyrimidine sulfone (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed alkoxide at -78 °C using a syringe pump (rate: 1 mL/min) to prevent localized warming.

  • Rearomatization & Quench: Allow the reaction to stir at -78 °C for 1 hour. Quench at -78 °C with a solution of saturated aqueous NH₄Cl to neutralize any remaining base before warming to room temperature.

Protocol B: Chemoselective Sulfone Displacement in Poly-Electrophiles

Objective: To selectively displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine using an aniline[4].

  • Base Selection: Avoid weak bases (which favor Cl displacement). Select NaHMDS (1.2 eq) to fully deprotonate the aniline.

  • Deprotonation: Dissolve the aniline in anhydrous DMSO. Add NaHMDS at 0 °C and stir for 15 minutes.

  • Substitution: Add the pyrimidine sulfone (1.0 eq) in one portion. The powerful inductive effects of the sulfonyl group direct the highly reactive anilide anion to the C2 position[4].

  • Self-Validation (Regioisomer Check): Monitor the reaction by LC-MS. The desired C2-substitution product will show the loss of the sulfinic acid mass (-78 Da), whereas the undesired C4-substitution would show the loss of chloride (-35.5 Da). Adjust base equivalents if the -35.5 Da mass is observed.

References

  • Benchchem - 2-Chloro-4-(methylsulfonyl)pyrimidine Reactivity and Stability.
  • Thieme Connect - Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • NIH PMC - Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • Wikipedia - Pyrimidine: Chemical Properties and Nucleophilic Substitution.

Sources

Technical Support Center: Stability and Handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-chloro-4-methanesulfonyl-5-methylpyrimidine. This document provides in-depth answers, troubleshooting advice, and validated protocols for researchers working with this highly reactive pyrimidine derivative. Our goal is to equip you with the necessary knowledge to anticipate its behavior, optimize your experimental conditions, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of 2-chloro-4-methanesulfonyl-5-methylpyrimidine, providing the foundational knowledge for its successful application.

Q1: What is the expected stability of 2-chloro-4-methanesulfonyl-5-methylpyrimidine in acidic vs. basic aqueous media?

A1: This compound is expected to be unstable in both acidic and basic aqueous media due to the presence of two excellent leaving groups on a highly electron-deficient pyrimidine ring. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which activates the carbon atoms at positions 2 and 4 for nucleophilic aromatic substitution (SNAr).[1][2] In aqueous media, water or hydroxide ions can act as nucleophiles, leading to hydrolysis.

  • In Acidic Media: Acid catalysis can protonate a ring nitrogen, further increasing the electrophilicity of the C2 and C4 positions and accelerating hydrolysis.[3][4] However, excessively strong acidic conditions may also lead to the degradation of the pyrimidine ring itself.[5]

  • In Basic Media: The hydroxide ion (OH⁻) is a strong nucleophile and will readily attack the electron-deficient ring, leading to rapid degradation via displacement of either the chloride or the methanesulfonyl group.

Q2: Which is a better leaving group on this molecule: the 2-chloro or the 4-methanesulfonyl group?

A2: The methanesulfonyl group (-SO₂Me) at the C4 position is generally a better leaving group than the chloro group at the C2 position in SNAr reactions.[6][7][8] Sulfones are exceptionally good leaving groups due to the ability of the resulting sulfinate anion to be stabilized by resonance. Therefore, under nucleophilic attack, substitution is kinetically favored at the C4 position. However, the selectivity can be influenced by the nature of the nucleophile and reaction conditions.

Q3: What are the likely degradation products under acidic or basic hydrolysis?

A3: The primary degradation products will be the corresponding hydroxypyrimidines formed from the displacement of the chloro and/or methanesulfonyl groups. Given the higher reactivity at C4, the initial product is likely to be 2-chloro-4-hydroxy-5-methylpyrimidine. Under more forcing conditions or prolonged exposure, the di-hydroxy species, 2,4-dihydroxy-5-methylpyrimidine, may also be formed. The identity of these products can be confirmed using techniques like LC-MS to detect the mass change corresponding to the substitution of -Cl or -SO₂Me with -OH.

Q4: I am using this compound in a reaction with an amine nucleophile. How can I minimize hydrolysis and other side reactions?

A4: To favor the desired amination reaction and minimize hydrolysis, consider the following strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The compound is moisture-sensitive.[9] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without competing with your amine nucleophile.[3] Avoid using aqueous bases like NaOH or K₂CO₃ if possible.

  • Solvent Selection: Use aprotic solvents such as THF, DMF, or acetonitrile. While water can sometimes be used as a solvent for SNAr reactions on highly activated systems, it directly competes as a nucleophile and should be avoided here.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Degradation of Starting Material: The compound may have hydrolyzed before or during the reaction. 2. Incorrect Reaction Site: Your nucleophile may be reacting at the C4 position (sulfonyl) when you intended it to react at the C2 position (chloro), or vice-versa. 3. Insufficient Activation: The reaction temperature may be too low for your specific nucleophile.1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere. 2. Analyze Crude Mixture: Use LC-MS to check for isomers and hydrolysis byproducts. Adjust your synthetic strategy if necessary. 3. Optimize Temperature: Incrementally increase the reaction temperature and monitor by TLC or HPLC.
Multiple Unexpected Spots on TLC / Peaks in HPLC 1. Hydrolysis: Formation of 2-chloro-4-hydroxy-5-methylpyrimidine and/or 4-methanesulfonyl-2-hydroxy-5-methylpyrimidine. 2. Di-substitution: The nucleophile may have displaced both the chloro and the sulfonyl groups. 3. Ring Degradation: Harsh conditions (strong acid/base, high heat) may be breaking down the pyrimidine ring.[5][10]1. Minimize Water: See "Anhydrous Conditions" above. Use a non-aqueous workup if possible. 2. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). 3. Milder Conditions: Reduce temperature, use a weaker base, or shorten the reaction time.
Complete Loss of Starting Material with No Identifiable Product 1. Extreme Reaction Conditions: High concentrations of strong acid or base can lead to rapid and complete decomposition of the pyrimidine ring.[5] 2. Incompatibility with Reagents: The starting material may be incompatible with other reagents in the mixture, leading to complex decomposition pathways.1. Perform a Scoping Reaction: Run the reaction at a lower temperature and concentration first. 2. Re-evaluate Reagents: Ensure all reagents are compatible. Avoid strong Brønsted or Lewis acids unless specifically required and controlled.

Section 3: Experimental Protocol: Forced Degradation Study

To formally assess the stability of 2-chloro-4-methanesulfonyl-5-methylpyrimidine and identify its degradation products, a forced degradation or stress testing study is essential.[11] This protocol provides a validated framework for such an analysis using High-Performance Liquid Chromatography (HPLC).[12][13]

Objective:

To determine the degradation profile of 2-chloro-4-methanesulfonyl-5-methylpyrimidine under neutral, acidic, and basic hydrolytic conditions.

Reagents and Equipment:
  • 2-chloro-4-methanesulfonyl-5-methylpyrimidine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • HPLC system with UV detector (or MS detector for peak identification)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[12]

  • pH meter, analytical balance, volumetric flasks, and pipettes

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of 2-chloro-4-methanesulfonyl-5-methylpyrimidine in 10 mL of ACN to prepare a 1 mg/mL stock solution.

  • Forced Degradation Conditions: [14]

    • Neutral Hydrolysis: In a vial, mix 1 mL of the stock solution with 9 mL of a 50:50 ACN/Water mixture.

    • Acidic Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 9 mL of a 50:50 ACN/0.1 M HCl mixture.

    • Basic Hydrolysis: In a third vial, mix 1 mL of the stock solution with 9 mL of a 50:50 ACN/0.1 M NaOH mixture.

    • Control Sample: Prepare a control by diluting 1 mL of the stock solution to 10 mL with ACN.

  • Incubation and Sampling:

    • Incubate all vials at a controlled temperature (e.g., 60 °C) to accelerate degradation.

    • Collect aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately after collection, neutralize the acidic and basic samples (the basic sample with 0.1 M HCl and the acidic sample with 0.1 M NaOH) to halt further degradation before analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is often effective. For example: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a suitable wavelength determined by a UV scan of the parent compound (e.g., 225-270 nm).[12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.[15]

    • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

    • Identify degradation products by their new peaks in the chromatogram. If using LC-MS, analyze the mass-to-charge ratio (m/z) of these new peaks to propose their structures.

Section 4: Mechanistic Insights & Visualizations

To better understand the chemical transformations, the following diagrams illustrate the probable degradation pathways and the experimental workflow.

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Parent_Acid Parent Compound (Protonated) Attack_C4_Acid H₂O Attack at C4 Parent_Acid->Attack_C4_Acid Faster Pathway (-SO₂Me is better leaving group) Attack_C2_Acid H₂O Attack at C2 Parent_Acid->Attack_C2_Acid Slower Pathway Product1_Acid 2-chloro-4-hydroxy- 5-methylpyrimidine Attack_C4_Acid->Product1_Acid Product2_Acid 4-methanesulfonyl-2-hydroxy- 5-methylpyrimidine Attack_C2_Acid->Product2_Acid Parent_Base Parent Compound Attack_C4_Base OH⁻ Attack at C4 Parent_Base->Attack_C4_Base Kinetically Favored Attack_C2_Base OH⁻ Attack at C2 Parent_Base->Attack_C2_Base Product1_Base 2-chloro-4-hydroxy- 5-methylpyrimidine Attack_C4_Base->Product1_Base Product2_Base 4-methanesulfonyl-2-hydroxy- 5-methylpyrimidine Attack_C2_Base->Product2_Base Parent 2-chloro-4-methanesulfonyl- 5-methylpyrimidine Parent->Parent_Acid H⁺

Caption: Probable SNAr hydrolysis pathways in acidic and basic media.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acidic Hydrolysis (0.1 M HCl) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH) Stock->Base Neutral Neutral Hydrolysis (H₂O) Stock->Neutral Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Neutral->Sample Quench Neutralize Samples Sample->Quench HPLC Inject into HPLC-UV/MS Quench->HPLC Data Analyze Data: % Degradation & Product ID HPLC->Data

Caption: Experimental workflow for the forced degradation study.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • Wang, X. et al. (2010). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., & Du, M. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

  • Shapiro, I. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • Wyszomirska, E. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Stucchi, M. et al. (2018). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Zheludev, I. et al. (2014). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

  • Graul, T. et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Agarwal, B. A. et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ChemBK. (2024). 2-chloro-4-methylpyrimidine - Physico-chemical Properties.[Link]

  • Shablykin, O. V. et al. (2015). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine. As a key building block in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors, ensuring its purity and stability is paramount.[1][2] This document eschews a rigid template, instead focusing on a logical, causality-driven workflow that compares and justifies critical experimental choices, from initial column and mobile phase screening to full method validation according to regulatory standards.

Analyte Characterization: The Foundation of Method Development

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential.[3] 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 1233026-31-7) possesses a unique combination of functional groups that dictate its chromatographic behavior.

PropertyValue / DescriptionSignificance for HPLC Method Development
Structure Chemical StructureThe pyrimidine ring is a chromophore, making UV detection a suitable choice. The sulfonyl group and nitrogen atoms impart polarity.
Molecular Formula C₅H₅ClN₂O₂S-
Molecular Weight 208.62 g/mol Relevant for mass spectrometry (MS) identification if used.
Appearance White to off-white solid.[1]Dictates sample preparation and solvent selection for dissolution.
Predicted Polarity Moderately PolarSuggests that reversed-phase chromatography is a suitable starting point, but retention on standard C18 columns might be weak, especially with high organic content in the mobile phase.[4]
Reactivity The 2-sulfonylpyrimidine motif is a known electrophile that can react with nucleophiles like thiols (e.g., cysteine).[2][5][6]This inherent reactivity is critical for designing forced degradation studies and understanding potential sample stability issues.

The Method Development Workflow: A Strategic Approach

A successful method development process is systematic, moving from broad screening to fine-tuning and validation. The goal is to achieve a method that is specific, accurate, precise, and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte_Info Analyte Characterization Column_Screen Stationary Phase Screening (C18 vs. Alt.) Analyte_Info->Column_Screen Solvent_Screen Mobile Phase Screening (ACN vs. MeOH) Analyte_Info->Solvent_Screen Scouting_Gradient Broad Gradient Run (5-95% B) Column_Screen->Scouting_Gradient Solvent_Screen->Scouting_Gradient Gradient_Opt Gradient Optimization (Slope & Time) Scouting_Gradient->Gradient_Opt Param_Opt Parameter Tuning (Flow Rate, Temp, pH) Gradient_Opt->Param_Opt Forced_Deg Forced Degradation (Stability-Indicating) Param_Opt->Forced_Deg Validation Full Method Validation (ICH Q2(R1)) Forced_Deg->Validation Final_Method Optimized & Validated Analytical Method Validation->Final_Method

Caption: A logical workflow for HPLC method development.

Phase 1: Initial Screening and Comparison

The initial phase aims to find a suitable combination of stationary and mobile phases that provides adequate retention and a good starting point for optimization. Most HPLC methods today utilize reversed-phase setups due to their versatility and applicability to a wide range of compounds.[4]

Comparison: Stationary Phase Selection

The choice of column chemistry is the most powerful tool for influencing selectivity. While a standard C18 column is the workhorse of reversed-phase HPLC, the moderate polarity of our analyte warrants a comparison with alternative stationary phases.

Stationary PhasePrinciple of SeparationAdvantages for this AnalytePotential Disadvantages
Standard C18 Primarily hydrophobic interactions.[4]Universal starting point; vast literature support.May provide insufficient retention for moderately polar compounds, leading to elution near the solvent front.
Phenyl-Hexyl Hydrophobic interactions plus π-π interactions with the pyrimidine ring.Can offer alternative selectivity for aromatic compounds. The use of methanol as an organic modifier can enhance these π-π interactions.[7]Selectivity can be highly dependent on the choice of organic modifier (ACN vs. MeOH).
Polar-Embedded (e.g., T3) Hydrophobic interactions with a polar group embedded in the alkyl chain.Designed to provide enhanced retention for polar analytes and are compatible with 100% aqueous mobile phases, preventing "dewetting".May have different selectivity profiles that need to be evaluated.

Recommendation: Begin screening with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If retention is poor (k' < 2), a parallel screening on a Phenyl-Hexyl or a polar-embedded phase is highly recommended.

Comparison: Mobile Phase Selection

The mobile phase modulates retention and selectivity. The primary choice is between acetonitrile (ACN) and methanol (MeOH) as the organic modifier, combined with a buffered aqueous phase to control pH.

Organic ModifierPropertiesImpact on Analysis
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic solvent.Generally provides sharper peaks and lower backpressure. Its dipole moment can disrupt π-π interactions on phenyl phases.[7]
Methanol (MeOH) Higher viscosity, protic solvent (H-bond donor/acceptor).Can alter selectivity compared to ACN due to different interactions (e.g., hydrogen bonding). Often preferred for enhancing selectivity on phenyl-type columns.[7]

pH Control: The pyrimidine nitrogens in the analyte are basic. Controlling the mobile phase pH is critical to ensure a consistent ionization state, which directly impacts retention time and peak shape.[7] Using a buffer at a pH of ~3 (e.g., 20 mM potassium phosphate or 0.1% formic acid) will protonate the analyte, typically leading to sharper peaks and better retention on a C18 column.[8]

Experimental Protocol: Initial Scouting Gradient

This protocol is designed to quickly assess the retention behavior of the analyte on the chosen column/mobile phase systems.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV, 254 nm (or scan with a Photodiode Array detector from 200-400 nm to determine λmax).

  • Injection Volume: 5 µL.

  • Sample Concentration: ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A:B.

  • Gradient Program: A broad, linear gradient is used to elute all components.[9][10]

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-25.1 min: 95% B to 5% B

    • 25.1-30 min: Hold at 5% B (Equilibration)

Phase 2: Method Optimization

Based on the scouting run, the method is refined to achieve optimal resolution, peak shape, and run time. If the initial scouting run shows a well-retained peak (e.g., eluting around 10-15 minutes), the gradient can be optimized to be shallower around the elution point of the analyte, improving resolution from any nearby impurities.

Phase 3: Ensuring Specificity via Forced Degradation

A critical requirement for pharmaceutical analysis is that the method must be "stability-indicating." This means it must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products.[11][12] Forced degradation studies, or stress testing, are performed to generate these potential degradants and prove the method's specificity.[13][14] The goal is to achieve a modest level of degradation, typically 5-20%.[14]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte Analyte Solution (~1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Analysis Analyze Stressed Samples vs. Control using HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Peak Purity Assessment (PDA Detector) Mass Balance Calculation Analysis->Outcome

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare a stock solution of 2-chloro-4-methanesulfonyl-5-methylpyrimidine (~1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Monitor at set time points (e.g., 30, 60, 120 mins). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature. Protect from light and monitor at set time points.

  • Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid and solution to light as specified in ICH guideline Q1B.

  • Control Sample: A sample of the analyte, diluted in the mobile phase without any stress agent, should be analyzed alongside the stressed samples.[12]

The results from these studies demonstrate the method's ability to separate the main peak from all formed degradants, confirming its status as stability-indicating.

The Optimized & Validated Method

Following optimization and successful forced degradation studies, the final method parameters are locked.

Table of Optimized HPLC Method Parameters
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B in 25 min, then ramp to 90% B in 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 253 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)
%RSD of Retention Time ≤ 1.0% (for n=5 replicate injections)

Method Validation Protocol (ICH Q2(R1))

The final step is to formally validate the analytical method to ensure it is suitable for its intended purpose.[8] The validation will demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak in stressed samples must pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability criteria must be met under all varied conditions.

Conclusion

This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for 2-chloro-4-methanesulfonyl-5-methylpyrimidine. By starting with a foundational understanding of the analyte, comparing logical choices for columns and mobile phases, and rigorously testing for specificity through forced degradation, a reliable and robust analytical method can be established. The subsequent validation as per ICH guidelines ensures that the method is fit for purpose in a regulated research and development environment, providing trustworthy data on the quality, purity, and stability of this critical chemical intermediate.

References

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10, 56-59. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • dos Santos, G. A., et al. (2020). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • LCGC Staff. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LCGC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Dong, M. W. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 40(4), 162-171. [Link]

  • ChemBK. (2024). 2-chloro-4-methylpyrimidine. ChemBK. [Link]

  • Tuley, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1642-1649. [Link]

  • Bauer, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 793540. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1850-1865. [Link]

  • Tuley, A., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(24), 16581-16593. [Link]

  • Levic, J., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Acta Veterinaria Hungarica, 62(1), 115-125. [Link]

  • Homan, E. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(13), 1993-2005. [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

Sources

Comparing leaving group ability of methanesulfonyl vs chlorine in pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and targeted covalent inhibitor (TCI) design, I frequently encounter a critical decision point in synthetic route optimization: selecting the optimal leaving group for nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds. While halogens like chlorine are the traditional default, the methanesulfonyl (mesyl, -SO2Me) group offers a radically different reactivity profile.

This guide objectively compares the leaving group abilities of methanesulfonyl versus chlorine in pyrimidines, exploring the mechanistic causality behind their performance, regioselectivity nuances, and providing self-validating experimental protocols for kinetic profiling.

Mechanistic Causality: Why Methanesulfonyl Outperforms Chlorine

To understand why the -SO2Me group is generally a far superior leaving group to -Cl in pyrimidine SNAr reactions, we must analyze the transition state thermodynamics. The rate-determining step in SNAr is almost always the nucleophilic attack that forms the negatively charged Meisenheimer complex[1].

  • Electronic Activation (LUMO Lowering): The methanesulfonyl group is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance-like effects. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring compared to the moderately electronegative chlorine atom (which also possesses competing, albeit weak, +M electron-donating properties).

  • Transition State Stabilization: As the nucleophile attacks, the developing negative charge is highly stabilized by the adjacent sulfonyl group.

  • Leaving Group Stability & Steric Relief: The departing methanesulfinate anion (MeSO2⁻) is a highly stable, weak base. Furthermore, the bulky nature of the -SO2Me group induces ground-state steric strain on the pyrimidine ring; its expulsion provides a significant thermodynamic driving force via steric relief.

Recent structure-reactivity studies have demonstrated that 2-sulfonylpyrimidines react rapidly with cysteine thiols to form stable S-heteroarylated adducts, whereas the corresponding 2-chloropyrimidines remain "far less reactive to completely unreactive" under identical physiological conditions[1].

SNAr_Mechanism Substrate Pyrimidine Electrophile (-SO2Me or -Cl) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Meisenheimer Product Substituted Pyrimidine (Product) Meisenheimer->Product Elimination LeavingGroup Leaving Group (MeSO2⁻ or Cl⁻) Meisenheimer->LeavingGroup

SNAr mechanism: Nucleophilic attack forms a Meisenheimer complex, followed by leaving group expulsion.

The Regioselectivity Dichotomy: A Case Study

The differential reactivity of these two groups is best illustrated by the bifunctional building block 2-chloro-4-(methylsulfonyl)pyrimidine [2]. This molecule presents a fascinating dichotomy in regioselectivity that is highly dependent on the nature of the nucleophile[3].

When reacting this scaffold, one might assume the nucleophile will always displace the intrinsically better leaving group (-SO2Me at C-4). However, Quantum Mechanics (QM) analyses reveal a more complex reality:

  • Alkoxides and Formamides (C-2 Attack): These nucleophiles selectively attack the C-2 position, displacing the chlorine atom. This is not because chlorine is a better leaving group, but because the acidic methyl protons of the -SO2Me group form a non-covalent hydrogen bond (approx. 1.86–2.24 Å) with the incoming nucleophile. This interaction anchors the nucleophile, directing it to the C-2 position and artificially lowering the transition state energy for C-Cl cleavage[3].

  • Amines and Thiols (C-4 Attack): Amines and thiols, which do not form this specific hydrogen-bonded pre-reaction complex, follow the intrinsic electronic bias. They attack the highly electrophilic C-4 position, displacing the superior -SO2Me leaving group[3].

Quantitative Data Comparison

The following table summarizes the comparative performance of methanesulfonyl versus chlorine as leaving groups on pyrimidine scaffolds, synthesizing kinetic data and electronic properties.

ParameterMethanesulfonyl (-SO2Me)Chlorine (-Cl)
Electronic Effect Strong -I, Strong -MStrong -I, Weak +M
LUMO Lowering Effect ExceptionalModerate
Leaving Group Species Methanesulfinate (MeSO2⁻)Chloride (Cl⁻)
Relative SNAr Rate (Thiols, pH 7.0) Extremely Fast (

to

)[1]
Very Slow to Unreactive[1]
Steric Profile Bulky (Relief of strain accelerates reaction)Small (Minimal steric strain)
Primary Application Cysteine-targeting warheads in TCIs, BioconjugationGeneral synthetic intermediates, Cross-coupling

Self-Validating Experimental Protocol: Kinetic Profiling via LC-MS

To objectively compare the leaving group ability of a 2-sulfonylpyrimidine versus a 2-chloropyrimidine, we must employ a self-validating kinetic assay. The protocol below utilizes N-acetylcysteine methyl ester (NACME) as a model nucleophile. The system is "self-validating" because it incorporates an inert internal standard (IS) to correct for ionization fluctuations and utilizes a quenching agent to freeze the reaction at precise time points, ensuring absolute kinetic fidelity.

Materials:

  • Electrophiles: 2-(methylsulfonyl)pyrimidine and 2-chloropyrimidine (10 mM stocks in DMSO).

  • Nucleophile: NACME (100 mM stock in DMSO).

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Quench Solution: 5% Formic Acid in Acetonitrile containing 1 µM of an inert Internal Standard (e.g., heavy-isotope labeled caffeine).

Step-by-Step Workflow:

  • Preparation: In a 2 mL glass vial, add 980 µL of the pH 7.0 buffer. Pre-incubate at 25 °C.

  • Initiation: Add 10 µL of the electrophile stock (final conc. 100 µM). Vortex briefly. Add 10 µL of the NACME stock (final conc. 1 mM) to initiate the SNAr reaction. Start the timer. (Note: The 10-fold excess of nucleophile ensures pseudo-first-order kinetics).

  • Time-Course Sampling: At predefined intervals (e.g., 0.5, 1, 2, 5, 10, 30, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 50 µL aliquot into 150 µL of the Quench Solution. The drastic drop in pH protonates the thiolate, instantly halting the SNAr reaction. The internal standard is simultaneously introduced.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS Analysis: Analyze the supernatant via LC-MS/MS. Monitor the Disappearance of the Electrophile (AreaElectrophile / AreaIS) and the Appearance of the Product (AreaProduct / AreaIS).

  • Data Processing: Plot

    
     versus time. The slope of this linear regression represents the pseudo-first-order rate constant (
    
    
    
    ). Divide
    
    
    by the nucleophile concentration to obtain the second-order rate constant (
    
    
    ).

Kinetic_Workflow Step1 1. Prepare Stock Solutions (Electrophile & Nucleophile in DMSO/Buffer) Step2 2. Initiate Reaction (Mix at controlled T and pH) Step1->Step2 Step3 3. Time-Course Sampling (Quench aliquots in Formic Acid + IS) Step2->Step3 Step4 4. LC-MS Analysis (Quantify Analyte / Internal Standard ratio) Step3->Step4 Step5 5. Kinetic Data Processing (Calculate pseudo-first-order rate constant k) Step4->Step5

Self-validating experimental workflow for profiling SNAr kinetics via LC-MS time-course sampling.

Conclusion

For routine synthetic steps where harsh conditions (high heat, strong bases) are tolerable, chlorine remains a cost-effective leaving group. However, in applications demanding rapid, mild, and highly chemoselective labeling—such as the development of targeted covalent inhibitors or bioconjugation—methanesulfonyl is undeniably the superior leaving group. Its ability to drastically lower the pyrimidine LUMO while providing a stable, easily displaced sulfinate anion makes it an indispensable tool in modern heterocyclic chemistry.

References

1.[2] Benchchem. 2-Chloro-4-(methylsulfonyl)pyrimidine | Research Chemical. Available at: 2.[3] Wuxi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: 3.[1] Bioconjugate Chemistry (ACS Publications / NIH). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at:

Sources

Crystal Structure Analysis of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized pyrimidine intermediates, such as 2-chloro-4-methanesulfonyl-5-methylpyrimidine (C₆H₇ClN₂O₂S), is a critical bottleneck in pharmaceutical and agrochemical development. This molecule features an electron-withdrawing chloro group, a bulky methanesulfonyl moiety, and a methyl group, which collectively dictate its solid-state packing through complex dipole-dipole interactions and halogen bonding.

Because this compound frequently precipitates as a fine, seemingly amorphous powder rather than yielding large single crystals, traditional analytical pipelines often stall. This guide objectively compares the three primary crystallographic platforms—Single-Crystal X-ray Diffraction (SC-XRD) , Powder X-ray Diffraction (PXRD) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) —providing actionable, field-proven protocols for structural determination.

The Analytical Challenge: Why Platform Selection Matters

To map the electrostatic potential surfaces of 2-chloro-4-methanesulfonyl-5-methylpyrimidine for downstream nucleophilic aromatic substitution (S_NAr) reactions, researchers require sub-ångström 3D coordinates.

Historically, SC-XRD has been the gold standard for absolute structure determination. However, it requires crystals larger than 10 µm. When crystallization screens fail, researchers pivot to PXRD coupled with Rietveld refinement. While excellent for phase purity, PXRD struggles with de novo structure determination of low-symmetry organic molecules due to severe peak overlap in high 2-theta regions.

MicroED has recently disrupted this paradigm. Because electrons interact with matter roughly 10,000 times more strongly than X-rays, MicroED can extract atomic-resolution data from nanocrystals (100–500 nm) directly from a crude powder [1]. Furthermore, electrons are highly sensitive to electrostatic potentials, making lighter atoms like protons (hydrogen) readily visible in the resulting density maps—a feat that is notoriously difficult with standard SC-XRD [2].

Decision Matrix: Selecting the Optimal Workflow

G Start Synthesize 2-chloro-4-methanesulfonyl- 5-methylpyrimidine Eval Assess Solid-State Particle Size Start->Eval Size1 > 10 µm (Single Crystals) Eval->Size1 Size2 < 1 µm (Nanocrystals/Powder) Eval->Size2 Size3 Bulk Mixture (Formulation) Eval->Size3 Tech1 SC-XRD (Single-Crystal X-ray) Size1->Tech1 Tech2 MicroED (Electron Diffraction) Size2->Tech2 Tech3 PXRD + Rietveld (Powder X-ray) Size3->Tech3 Out1 High-Res Atomic Model (Standard) Tech1->Out1 Out2 Sub-Ångström Model (Protons Visible) Tech2->Out2 Out3 Phase Purity & Polymorph ID Tech3->Out3

Figure 1: Decision matrix for selecting the optimal crystallographic technique based on particle size.

Quantitative Performance Comparison

The following table synthesizes the operational parameters of each platform when applied to small-molecule pyrimidine derivatives [1] [3].

ParameterSC-XRDPXRD (Rietveld)MicroED
Ideal Crystal Size > 10 µmBulk Powder (Polycrystalline)100 – 500 nm
Sample Quantity Required Single large crystal10 – 50 milligrams< 1 picogram (per analyzed crystal)
Radiation Source X-rays (Cu/Mo Kα)X-rays (Cu Kα)Electrons (200–300 kV)
Hydrogen Visibility Poor (requires ultra-high resolution)InvisibleExcellent (strong electron scattering)
Data Collection Time 2 to 24 Hours1 to 4 Hours< 5 Minutes
Primary Limitation Crystal growth bottleneckPeak overlap; complex refinementDynamical scattering; vacuum required

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols below detail not just the procedural steps, but the causality behind each experimental choice. This ensures the workflow acts as a self-validating system, minimizing artifacts during data collection.

Protocol A: MicroED Workflow for Amorphous-Appearing Powders

When 2-chloro-4-methanesulfonyl-5-methylpyrimidine fails to yield large crystals, MicroED is the platform of choice.

  • Sample Preparation (Dry Grinding): Place 1 mg of the synthesized powder between two glass slides and apply gentle mechanical friction.

    • Causality: Mechanical shearing fractures the microcrystals along their natural cleavage planes, generating shards thinner than 500 nm. This thickness threshold is critical; thicker samples result in multiple electron scattering events (dynamical scattering), which distorts the kinematic diffraction intensities required for accurate SHELX refinement [2].

  • Grid Application & Glow Discharging: Apply the ground powder to a holey carbon TEM grid (e.g., Quantifoil R2/2) that has been glow-discharged for 30 seconds.

    • Causality: Glow discharging renders the carbon film hydrophilic. This reduces the static aggregation of the highly polarized pyrimidine molecules, ensuring an even distribution of isolated nanocrystals across the grid holes.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer it to a cryo-TEM (e.g., Titan Krios) operating at 300 kV.

    • Causality: Cryogenic temperatures trap the sample in a vitreous state and drastically reduce the thermal motion of atoms (B-factors). Crucially, it mitigates radiation damage caused by the electron beam, preventing the radiolytic cleavage of the sensitive C-Cl and C-S bonds during exposure [3].

  • Data Collection (Continuous Rotation): Rotate the stage continuously at 0.5° per second while recording diffraction patterns on a high-speed CMOS detector.

    • Causality: Continuous rotation finely samples reciprocal space, avoiding the "missing cone" problem. It integrates partial reflections accurately, yielding high-completeness datasets that can be processed using standard X-ray crystallography software (e.g., XDS, DIALS) [1].

Protocol B: SC-XRD Workflow (For Comparison)

If slow evaporation yields crystals >10 µm, SC-XRD remains a highly reliable, automated method.

  • Crystal Mounting: Submerge a single, well-defined crystal in paratone-N oil. Using a microscope, mount it onto a MiTeGen polyimide loop.

    • Causality: The paratone oil acts as a cryoprotectant. It prevents the loss of any co-crystallized solvent molecules and prevents atmospheric moisture from forming amorphous ice rings that would contaminate the diffraction pattern.

  • Data Acquisition: Center the loop in a 100 K nitrogen stream and expose it to Cu-Kα radiation (λ = 1.5418 Å).

    • Causality: Copper radiation (as opposed to Molybdenum) provides stronger anomalous scattering signals for the chlorine and sulfur atoms present in the molecule. This enhances the precision of bond length determination and is vital for assigning absolute configuration if chiral derivatives are synthesized later in the pipeline.

Conclusion

For the structural analysis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine, the choice of analytical platform is dictated entirely by the crystallization outcome. While SC-XRD remains the most established method for large crystals, the advent of MicroED has revolutionized the field by eliminating the crystal growth bottleneck. By allowing researchers to obtain sub-ångström resolution structures—complete with visible hydrogen atoms—directly from nanogram quantities of powder, MicroED significantly accelerates the drug development cycle for complex pyrimidine intermediates.

References

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592. URL:[Link]

  • Mu, X., Gillman, C., Nguyen, C., & Gonen, T. (2021). "An Overview of Microcrystal Electron Diffraction (MicroED)." Annual Review of Biochemistry, 90, 1-23. URL:[Link]

  • Li, Y., et al. (2024). "MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function." Molecular Pharmaceutics, ACS Publications. URL:[Link]

A Comparative Guide to the Validation of Purity Assays for 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The molecule 2-chloro-4-methanesulfonyl-5-methylpyrimidine serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, characterized by a reactive chlorine atom and an electron-withdrawing methanesulfonyl group, makes it a versatile synthon. However, these very features also predispose it to the formation of process-related and degradation impurities. Therefore, the robust validation of analytical methods to accurately quantify the purity of this intermediate is of paramount importance to ensure the quality of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-chloro-4-methanesulfonyl-5-methylpyrimidine, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the principles behind each technique, present detailed experimental protocols for method validation, and offer a comparative analysis of their performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable purity assays for this critical pharmaceutical intermediate.

Understanding the Analyte: Potential Impurities in 2-chloro-4-methanesulfonyl-5-methylpyrimidine

A thorough understanding of the synthetic route and potential degradation pathways is crucial for developing a specific and stability-indicating purity assay. While the exact commercial synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine is often proprietary, we can infer potential impurities from analogous pyrimidine syntheses.[1][2][3]

Potential Process-Related Impurities:

  • Starting Material Carryover: Incomplete reaction could lead to the presence of precursors such as 2,4-dichloro-5-methylpyrimidine or a corresponding thioether before oxidation to the sulfone.

  • Isomeric Impurities: The substitution pattern on the pyrimidine ring is critical. Positional isomers, such as 4-chloro-2-methanesulfonyl-5-methylpyrimidine, could arise from non-selective reactions.

  • By-products from Side Reactions: Reagents used in the synthesis, such as chlorinating or oxidizing agents, could lead to the formation of over-chlorinated or oxidized by-products.

Potential Degradation Products:

  • Hydrolysis: The chloro and methanesulfonyl groups are susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the formation of corresponding hydroxyl or pyrimidinone derivatives. Studies on related sulfonamides have shown that hydrolysis can be a significant degradation pathway, especially at low pH.[4]

  • Nucleophilic Substitution: The reactive chlorine at the 2-position can be displaced by various nucleophiles, potentially present as trace impurities or degradants.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, leading to a complex mixture of impurities.

Forced degradation studies are essential to identify these potential degradants and to ensure the analytical method is "stability-indicating," meaning it can separate the main component from its degradation products.[5][6][7]

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its impurities, the required sensitivity and accuracy, and the intended application of the method.

Technique Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Versatile, high resolution, widely applicable to a broad range of compounds, well-established for purity and stability testing.[8][9][10]Requires a suitable chromophore for UV detection, can be time-consuming to develop methods, potential for co-elution of impurities.Routine quality control, stability studies, and quantification of both known and unknown impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.High efficiency and resolution for volatile compounds, can be coupled with mass spectrometry (MS) for definitive identification.[11][12]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.Analysis of volatile impurities, residual solvents, and thermally stable process-related impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.A primary ratio method that does not require a specific reference standard for the analyte, provides structural information, and is non-destructive.[13][14][15][16]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, and can be complex to interpret for samples with many overlapping signals.[17]Absolute purity determination, characterization of reference standards, and analysis when a specific reference standard is unavailable.

Validation of Purity Assays: A Step-by-Step Approach

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[18][19] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for the validation of analytical procedures.[20][21]

The Validation Workflow

The following diagram illustrates a typical workflow for the validation of a purity assay.

ValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Plan Define Analytical Target Profile (ATP) Protocol Develop & Document Validation Protocol Plan->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Analysis & Statistical Evaluation Robustness->Data Report Generate Validation Report Data->Report

Caption: A typical workflow for the validation of an analytical method.

Key Validation Parameters and Experimental Protocols

The following sections detail the experimental design for validating a reversed-phase HPLC (RP-HPLC) method for the purity determination of 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Protocol:

  • Forced Degradation: Subject a solution of 2-chloro-4-methanesulfonyl-5-methylpyrimidine to various stress conditions to induce degradation (aim for 5-20% degradation).[7][22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the main peak.

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 2-chloro-4-methanesulfonyl-5-methylpyrimidine reference standard covering 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Sample Preparation: Spike a placebo (if a formulated product) or a known pure sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-chloro-4-methanesulfonyl-5-methylpyrimidine at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve).

    • LOQ = 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve).

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.2 mL/min).

    • Column temperature (± 5°C).

    • Mobile phase composition (± 2% organic).

    • Wavelength (± 2 nm).

  • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of validated HPLC, GC, and qNMR methods for the purity analysis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Validation Parameter HPLC-UV GC-FID/MS qNMR (¹H)
Specificity High (with PDA)High (with MS)High (structural info)
Linearity (r²) > 0.999> 0.998Not applicable
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.098.5 - 101.5
Precision (RSD) < 2.0%< 3.0%< 1.5%
LOD ~0.01%~0.02%~0.1%
LOQ ~0.03%~0.05%~0.3%
Robustness Generally robustSensitive to temperatureRobust

Conclusion: Selecting the Appropriate Validated Method

The validation of purity assays for pharmaceutical intermediates like 2-chloro-4-methanesulfonyl-5-methylpyrimidine is a regulatory requirement and a scientific necessity. This guide has outlined a comprehensive framework for comparing and validating HPLC, GC, and qNMR methods.

  • HPLC stands out as the most versatile and commonly employed technique for routine quality control and stability testing due to its high resolution and applicability to a wide range of potential impurities.

  • GC is a valuable orthogonal technique, particularly for the analysis of volatile or thermally stable impurities that may not be amenable to HPLC.

  • qNMR serves as a powerful primary method for the absolute quantification of purity and the characterization of reference standards, especially when specific impurity standards are not available.

Ultimately, a combination of these techniques, particularly the use of an orthogonal method to confirm purity results, provides the highest level of assurance in the quality of 2-chloro-4-methanesulfonyl-5-methylpyrimidine. The choice of method(s) should be based on a scientific, risk-based approach, ensuring that the selected assay is fit for its intended purpose throughout the lifecycle of the drug product.

References

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • American Chemical Society. (2001, September 15). News in brief: GC-MS and pyrimidine metabolism.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Dong, M. W. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • World Health Organization. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Malz, F., & Jancke, H. (2005). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.
  • Wan, Q. L., et al. (2019). Intermediate metabolites in pyrimidine metabolism influence the...
  • de Sain-van der Velden, M. G., et al. (2006). Analysis of pyrimidine synthesis de novo intermediates in urine during crisis of a patient with ornithine transcarbamylase deficiency. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1251-1255.
  • Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Poce, G., et al. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Khuhawar, M. Y., et al. (n.d.).
  • Kamberi, M., & Tsutsumi, Y. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Sule, S., et al. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Singh, R., & Kumar, R. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Guidechem. (2021, October 11). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 102, 1-19.
  • Leyva, A., et al. (2021, May 11). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1848-1863.
  • Reis, A. C., et al. (n.d.). FIG 2 Degradation of different sulfonamides by resting cells of...
  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
  • Poce, G., et al. (n.d.).
  • BenchChem. (n.d.). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
  • Horvath, P., et al. (2025, December 4). Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models.
  • Santhosh, G., et al. (n.d.).
  • Bharkatiya, M., & Vidushi, Y. (2017). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 2(6), 165-177.
  • Kumar, A., & Singh, A. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-964.
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  • Al-Suhaimi, K. S., et al. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(12), 104323.

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Comparative Reactivity Profile: 5-Methyl vs. 5-Hydrogen Pyrimidine Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery and heterocycle functionalization, 2-sulfonylpyrimidines have emerged as a premier class of "tunable" electrophiles.[1][2] Unlike the binary "on/off" reactivity of acrylamides or chloroacetamides, pyrimidine sulfones allow for precise modulation of reaction kinetics via ring substitution.

This guide compares the reactivity profiles of the 5-hydrogen (unsubstituted) and 5-methyl variants. The central divergence lies in their electronic character: the 5-hydrogen motif represents the baseline, high-reactivity scaffold suitable for targeting less nucleophilic cysteines, while the 5-methyl derivative introduces a subtle electronic deactivation, offering a "softened" electrophile ideal for enhancing selectivity and reducing off-target proteomic labeling.

Mechanistic Foundation

To understand the reactivity difference, one must analyze the Nucleophilic Aromatic Substitution (


)  mechanism. 2-Sulfonylpyrimidines react with thiols (e.g., Cysteine residues) through an addition-elimination pathway.
The Pathway[3][4]
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the C2 position of the pyrimidine.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the ring nitrogens (N1/N3).

  • Elimination: The sulfinate group (

    
    ) is expelled, restoring aromaticity.
    
The Substituent Effect (5-H vs. 5-Me)

The 5-position is critical because it is not adjacent to the ring nitrogens. Substituents here exert influence primarily through inductive and mesomeric effects without imposing significant steric hindrance at the C2 reaction center.

  • 5-Hydrogen (5-H): Provides no additional electron density. The ring remains highly electron-deficient, stabilizing the Meisenheimer intermediate and lowering the activation energy (

    
    ).
    
  • 5-Methyl (5-Me): Acts as a weak Electron Donating Group (EDG) via induction (

    
    ) and hyperconjugation. This increases electron density in the ring, slightly destabilizing the anionic intermediate relative to the 5-H parent. Consequently, the reaction rate (
    
    
    
    ) decreases.
Visualization: Reaction Coordinate & Pathway

SNAr_Mechanism cluster_effect 5-Position Effect on k₁ Substrate 2-Sulfonylpyrimidine (5-H or 5-Me) Complex Meisenheimer Intermediate (Anionic Transition State) Substrate->Complex  k₁ (Rate Limiting)   Nucleophile Cysteine Thiolate (Cys-S⁻) Nucleophile->Complex  k₁ (Rate Limiting)   Product S-Arylated Protein (Thioether Adduct) Complex->Product  k₂ (Fast)   LeavingGroup Sulfinate Ion (R-SO₂⁻) Complex->LeavingGroup EffectNode 5-H: Stabilizes TS (Fast) 5-Me: Destabilizes TS (Slower) Complex->EffectNode

Figure 1: The


 reaction pathway. The stability of the Meisenheimer Intermediate determines the reaction rate, which is directly modulated by the substituent at the 5-position.

Comparative Performance Analysis

The following data summarizes the performance differences based on structure-activity relationship (SAR) studies of heteroaromatic sulfones.

Quantitative Comparison Table
Feature5-Hydrogen (Parent)5-Methyl (Deactivated)Experimental Implication
Electronic Effect Neutral (Reference)Weak Donor (+I)5-Me ring is less electrophilic.
Relative Reactivity (

)
1.0 (Baseline) ~0.2 - 0.5x 5-Me reacts 2-5x slower than 5-H.*
Selectivity ModerateHigh5-Me discriminates better between hyper-reactive and structural cysteines.
Metabolic Stability LowerHigherMethylation can block potential oxidation sites (though C2-displacement is dominant).
Solubility (logP) LowerHigher5-Me increases lipophilicity, potentially improving membrane permeability.

*Note: Exact rates depend on the leaving group (e.g., methyl sulfone vs. phenyl sulfone), but the relative trend 5-H > 5-Me remains constant.

Decision Matrix: When to Use Which?
  • Use 5-Hydrogen when:

    • The target cysteine is solvent-exposed but has low nucleophilicity (high

      
      ).
      
    • You require rapid target engagement (

      
       mins) in biochemical assays.
      
    • Steric bulk around the binding pocket is a concern (5-H is the smallest footprint).

  • Use 5-Methyl when:

    • You observe "promiscuous" labeling of off-target proteins with the 5-H analog.

    • You are designing a Targeted Covalent Inhibitor (TCI) and need to fine-tune the residence time.

    • You need to improve cellular permeability (lipophilicity boost) without altering the core pharmacophore significantly.

Validated Experimental Protocols

To verify these reactivity differences in your own lab, use the following Glutathione (GSH) Reactivity Assay . This protocol is self-validating using NMR spectroscopy.

Protocol: NMR-Based Kinetic Profiling

Objective: Determine the second-order rate constant (


) for the reaction of pyrimidine sulfones with GSH.

Materials:

  • Compound A: 5-H-2-(methylsulfonyl)pyrimidine.[3]

  • Compound B: 5-Me-2-(methylsulfonyl)pyrimidine.

  • Nucleophile: L-Glutathione reduced (GSH).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Solvent: Phosphate buffer (pH 7.4) in

    
     / 
    
    
    
    -DMSO.

Workflow:

  • Stock Preparation: Dissolve electrophiles (10 mM) and Internal Standard (10 mM) in

    
    -DMSO.
    
  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (

    
     7.4).
    
  • Reaction Initiation:

    • Mix Electrophile (1 equiv) + Internal Standard (1 equiv) in an NMR tube.

    • Add GSH (10 equiv, pseudo-first-order conditions) dissolved in buffer.

    • Critical Step: Immediately insert into NMR spectrometer pre-shimmed at 25°C.

  • Data Acquisition: Acquire

    
     NMR spectra every 60 seconds for 60 minutes.
    
  • Analysis:

    • Monitor the decay of the pyrimidine aromatic protons (or the methyl sulfone peak at

      
       ~3.2 ppm).
      
    • Monitor the appearance of the released methanesulfinic acid (

      
       ~2.5 ppm).
      
    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Calculate

      
      .
      
Expected Outcome
  • 5-H: Rapid decay of starting material. Half-life (

    
    ) typically in the range of 10–30 minutes under these conditions.
    
  • 5-Me: Slower decay.

    
     will be noticeably longer (e.g., 40–90 minutes), confirming the deactivating effect of the methyl group.
    

Synthesis of the Warheads

If these compounds are not commercially available, they are synthesized via a robust two-step sequence from the corresponding 2-chloropyrimidines.

Synthesis_Workflow Start 2-Chloro-5-R-pyrimidine (R = H or Me) Step1 Step 1: S_NAr Substitution Reagent: NaSMe / THF Temp: 0°C to RT Start->Step1 Intermed Intermediate: 2-Thiomethyl-5-R-pyrimidine Step1->Intermed Step2 Step 2: Oxidation Reagent: mCPBA (2.5 eq) / DCM Temp: RT, 4h Intermed->Step2 Final Target Warhead: 2-Methylsulfonyl-5-R-pyrimidine Step2->Final

Figure 2: Synthetic route to 2-sulfonylpyrimidines. Note: The oxidation step (Step 2) must be monitored carefully to ensure full conversion of the sulfoxide intermediate to the sulfone.

References

  • Pichon, E., et al. (2023).[4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.

  • Chen, X., et al. (2017). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. ACS Chemical Biology.

  • Hatcher, J. M., et al. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Medicinal Chemistry Letters.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

Sources

Benchmarking Synthetic Routes for 2-Chloro-4-methanesulfonyl-5-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the development of kinase inhibitors, antiviral agents, and other targeted therapeutics, the pyrimidine scaffold serves as a privileged and ubiquitous pharmacophore[1]. When designing complex multi-substituted pyrimidines, 2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS 2260936-01-2) emerges as a highly valuable, orthogonally reactive building block[2].

The strategic advantage of this intermediate lies in the differential reactivity of its leaving groups. The 4-methanesulfonyl (mesyl) group is an exceptional leaving group for nucleophilic aromatic substitution (SNAr), often reacting orders of magnitude faster than a standard chloride under mild conditions. This allows researchers to selectively install a primary or secondary amine at the C4 position, leaving the C2-chloride intact for subsequent, harsher cross-coupling or SNAr reactions.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis of this target compound typically begins with the widely available and cost-effective precursor, 2,4-dichloro-5-methylpyrimidine [3]. The fundamental synthetic challenge is achieving strict regioselectivity: Why does nucleophilic substitution occur preferentially at C4 rather than C2?

  • Electronic Control (The Causality): The C4 position is significantly more electrophilic than the C2 position. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto both the adjacent ring nitrogen (N3) and the para-nitrogen (N1). Attack at C2 only allows delocalization onto the two adjacent nitrogens, which is energetically less stabilizing.

  • Steric Influence: While the 5-methyl group introduces minor steric hindrance adjacent to the C4 position, the profound electronic activation of the C4–Cl bond overrides this steric penalty, dictating the regiochemical outcome.

To synthesize the 4-methanesulfonyl derivative, we must exploit this inherent C4 reactivity through either a direct sulfination approach or a stepwise thioetherification-oxidation sequence.

Benchmarking the Synthetic Routes

We benchmark two primary methodologies to convert 2,4-dichloro-5-methylpyrimidine into the target sulfone.

Route A: Direct Sulfination

This single-step route utilizes sodium methanesulfinate (


) in a polar aprotic solvent to directly displace the C4 chloride. Because the sulfinate anion is a relatively soft and bulky nucleophile, elevated temperatures are required to overcome the activation energy barrier.
Route B: Thioetherification followed by Oxidation

This two-step route first employs sodium thiomethoxide (


) to form a thioether intermediate. Because 

is an extremely potent nucleophile, the reaction must be kept at

to maintain kinetic control and prevent substitution at the C2 position. The intermediate is subsequently oxidized to the sulfone using m-CPBA (meta-chloroperoxybenzoic acid).
Quantitative Comparison
MetricRoute A: Direct SulfinationRoute B: Thioetherification + Oxidation
Overall Yield 45% – 55%75% – 85% (over 2 steps)
Step Count 1 Step2 Steps
Regioselectivity Moderate (Prone to C2/C4 bis-substitution)Excellent (Strict kinetic control at

)
Atom Economy HighModerate (Requires excess oxidant mass)
Scalability Limited (Difficult chromatographic separation of bis-sulfone)Highly Scalable (Crystalline, easily isolable intermediates)
Primary Safety Concern Thermal runaway, DMF toxicityOdor control (methanethiol release), peroxide handling

Experimental Methodologies & Self-Validating Protocols

Protocol A: Direct Sulfination (Route A)

Objective: Direct installation of the methanesulfonyl group.

  • Reaction Setup: Charge a dried flask with 2,4-dichloro-5-methylpyrimidine (1.0 eq) and anhydrous DMF (0.5 M).

  • Reagent Addition: Add sodium methanesulfinate (1.1 eq) in a single portion.

  • Thermal Activation: Heat the reaction mixture to

    
     under a nitrogen atmosphere. Causality: Temperatures below 
    
    
    
    result in stalled reactions, while temperatures above
    
    
    rapidly degrade regioselectivity.
  • Self-Validation (IPC): Monitor strictly via LC-MS every 2 hours.

    • Expected Mass Shift: Starting material

      
       disappears; Target 
      
      
      
      appears.
    • Warning Signal: If a mass of

      
       appears, bis-substitution is occurring. Cool the reaction immediately.
      
  • Workup: Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Thioetherification & Oxidation (Route B)

Objective: High-yielding, regioselective stepwise synthesis.

Step 1: Thioetherification

  • Reaction Setup: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in absolute ethanol (0.3 M). Cool the solution to strictly

    
     using an ice bath.
    
  • Reagent Addition: Add sodium thiomethoxide (1.05 eq) portion-wise over 15 minutes. Causality: The reaction is highly exothermic. Maintaining

    
     ensures kinetic control, preventing the SNAr reaction from occurring at the C2 position.
    
  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The intermediate thioether is significantly less polar than the starting material due to the loss of a strong C-Cl dipole. LC-MS will show

    
    .
    
  • Workup: Concentrate the ethanol in vacuo, partition between water and DCM, extract, and concentrate to yield the crude 2-chloro-5-methyl-4-(methylthio)pyrimidine.

Step 2: Oxidation

  • Reaction Setup: Dissolve the crude thioether (1.0 eq) in DCM (0.2 M) and cool to

    
    .
    
  • Reagent Addition: Add m-CPBA (77% w/w, 2.2 eq) portion-wise. Causality: Exactly 2.0 equivalents of atomic oxygen are required to reach the sulfone; the 0.2 eq excess ensures the transient sulfoxide is fully consumed.

  • Self-Validation (IPC): Monitor via LC-MS. Watch for the transient appearance of the sulfoxide (

    
    ) and its complete conversion to the target sulfone (
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous

    
     to destroy unreacted peroxides. Wash with saturated 
    
    
    
    to remove m-chlorobenzoic acid. Dry the organic layer and concentrate to yield the highly pure target compound.

Workflow Visualization

SyntheticRoutes SM 2,4-Dichloro-5-methylpyrimidine (Starting Material) RouteA_Reagent NaSO2Me, DMF, 80°C (Direct Sulfination) SM->RouteA_Reagent RouteB_Reagent1 NaSMe, EtOH, 0°C (Thioetherification) SM->RouteB_Reagent1 Target 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (Target Product) RouteA_Reagent->Target Route A (1 Step) Intermediate 2-Chloro-5-methyl-4-(methylthio)pyrimidine (Intermediate) RouteB_Reagent1->Intermediate RouteB_Reagent2 mCPBA, DCM, 0°C to RT (Oxidation) Intermediate->RouteB_Reagent2 RouteB_Reagent2->Target Route B (2 Steps)

Benchmarking synthetic workflows for 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

References

1.[1] Recent Advances in Pyrimidine-Based Drugs - PMC . nih.gov. 1 2.[3] 2,4-Dichloro-5-methylpyrimidine . Chem-Impex. 3 3.[2] Buy 2-Chloro-4-(methylsulfonyl)pyrimidine | 1233026-31-7 . Smolecule. 2

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-chloro-4-methanesulfonyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-chloro-4-methanesulfonyl-5-methylpyrimidine, a member of the pyrimidine class, hold significant potential. However, with great potential comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, experience-driven safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of your team and the integrity of your research.

Understanding the Hazard Profile

Based on data from related pyrimidine compounds, the primary hazards associated with 2-chloro-4-methanesulfonyl-5-methylpyrimidine are anticipated to be:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3]

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-chloro-4-methanesulfonyl-5-methylpyrimidine. Each component of your PPE serves a specific purpose, and understanding this is key to its effective use.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.[4] Double gloving is recommended to provide an additional barrier.[5]
Eye Protection Safety glasses with side-shields or gogglesTo protect the eyes from splashes and airborne particles of the compound.[4][6]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter (e.g., N95)Required when handling the compound as a powder or if there is a risk of generating aerosols, to prevent inhalation.[4][7]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational workflow is critical to minimizing the risk of exposure. The following step-by-step guide provides a framework for the safe handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Preparation: Setting the Stage for Safety
  • Designated Work Area: All handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine should occur within a certified chemical fume hood to control the inhalation of any dust or vapors.[4]

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or wear. Ensure a proper fit.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents is readily accessible.

Handling: Executing with Precision

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don Full PPE Area_Prep 2. Prepare Fume Hood Spill_Kit 3. Verify Spill Kit Weigh 4. Weigh Compound Spill_Kit->Weigh Proceed to Handling Dissolve 5. Dissolve Compound Decontaminate 6. Decontaminate Surfaces & Glassware Dissolve->Decontaminate Proceed to Cleanup Doff 7. Doff PPE Wash 8. Wash Hands Thoroughly

Caption: A streamlined workflow for the safe handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

  • Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or a chemical fume hood to effectively control any dust.[4] Employ anti-static techniques to prevent the dispersal of the powder.

  • Dissolving: Add the solid compound to the solvent slowly and carefully to prevent splashing. If heating is necessary, utilize a controlled heating source such as a heating mantle and ensure adequate ventilation.[4]

  • Transfers: When transferring solutions, do so with care to avoid splashes and the generation of aerosols.

Post-Handling: Ensuring a Safe Environment
  • Decontamination: Thoroughly clean all glassware and the work area with an appropriate solvent after use.

  • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[4]

Spill and Waste Management: A Critical Responsibility

Proper management of spills and disposal of waste is crucial to protect both laboratory personnel and the environment.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including a respirator if the compound is a powder.

  • Containment and Cleanup: For small spills, use an absorbent material to contain the substance. Carefully collect the spilled material and contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Waste Disposal

The disposal of 2-chloro-4-methanesulfonyl-5-methylpyrimidine and any contaminated materials must be handled with care to prevent environmental contamination and to comply with all local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container.[4]

  • Disposal Procedure: All waste must be disposed of through your institution's hazardous waste management program. Never dispose of this compound down the drain.[6]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • (2024, February 10).
  • MilliporeSigma. (2025, September 27). SAFETY DATA SHEET.
  • (2013, November 1).
  • ECHEMI. (n.d.). 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety Data Sheets.
  • (2012, August 6).
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Capot Chemical. (2019, September 16). MSDS of 2-Chloro-4-methylpyrimidine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.